Resorcinol dibenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-benzoyloxyphenyl) benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O4/c21-19(15-8-3-1-4-9-15)23-17-12-7-13-18(14-17)24-20(22)16-10-5-2-6-11-16/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUQGLJRNDJRARS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC(=CC=C2)OC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30883282 | |
| Record name | 1,3-Benzenediol, 1,3-dibenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94-01-9 | |
| Record name | 1,3-Benzenediol, 1,3-dibenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94-01-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Bis(benzoyloxy)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094019 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Resorcinol dibenzoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33405 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Resorcinol dibenzoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4906 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Benzenediol, 1,3-dibenzoate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Benzenediol, 1,3-dibenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-phenylene dibenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.087 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-BIS(BENZOYLOXY)BENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TO6NXP18UZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Resorcinol Dibenzoate: Chemical Properties and Synthesis
Introduction
Resorcinol (B1680541) dibenzoate, also known by its IUPAC name 1,3-phenylene dibenzoate, is an organic compound with the chemical formula C₂₀H₁₄O₄.[1][2] It is a dibenzoate ester derived from resorcinol (benzene-1,3-diol).[3] This compound is synthesized through the esterification of resorcinol's two hydroxyl groups with benzoyl groups.[3] Resorcinol dibenzoate serves as a chemical intermediate in the synthesis of other organic compounds and has applications in the cosmetics and pharmaceutical industries due to its antimicrobial and antifungal properties.[3]
Chemical and Physical Properties
This compound is a white to beige or pale brown crystalline powder.[4] It is soluble in acetone (B3395972) but insoluble in water.[4][5] Key quantitative properties are summarized below for easy reference.
| Property | Value | Source(s) |
| IUPAC Name | 1,3-phenylene dibenzoate | [2] |
| Synonyms | 1,3-Benzenediol, dibenzoate; 1,3-Dibenzoyloxybenzene; m-Phenylene dibenzoate | [2][6] |
| CAS Number | 94-01-9 | [1][4] |
| Molecular Formula | C₂₀H₁₄O₄ | [1][4][7] |
| Molecular Weight | 318.33 g/mol | [1] |
| Melting Point | 115-117 °C | [1][4] |
| Boiling Point | 478.4 °C at 760 mmHg | [4] |
| Density | 1.242 g/cm³ | [4] |
| Flash Point | 243.7 °C | [4] |
| Refractive Index | 1.615 | [4] |
| LogP | 4.125 | [4] |
| Hydrogen Bond Donor Count | 0 | [4] |
| Hydrogen Bond Acceptor Count | 4 | [4] |
Synthesis and Reaction Mechanism
The primary method for synthesizing this compound is the esterification of resorcinol with benzoyl chloride.[3] This reaction, a classic example of nucleophilic acyl substitution, involves the two hydroxyl groups of resorcinol acting as nucleophiles, attacking the electrophilic carbonyl carbon of two molecules of benzoyl chloride. The reaction is typically performed in the presence of a base, such as pyridine (B92270) or aqueous sodium hydroxide (B78521), to neutralize the hydrochloric acid byproduct that is formed. This specific type of acylation is often referred to as the Schotten-Baumann reaction.
The overall reaction is as follows:
C₆H₄(OH)₂ + 2 C₆H₅COCl → C₆H₄(OCOC₆H₅)₂ + 2 HCl
The base plays a crucial role by deprotonating the phenolic hydroxyl groups, increasing their nucleophilicity and driving the reaction to completion.
Experimental Protocols
Below is a detailed methodology for the synthesis of this compound based on the Schotten-Baumann reaction conditions.
Objective: To synthesize this compound via esterification of resorcinol with benzoyl chloride.
Materials and Reagents:
-
Resorcinol (Benzene-1,3-diol)
-
Benzoyl chloride
-
Sodium hydroxide (NaOH) or Pyridine
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Hydrochloric acid (HCl), dilute solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
-
Ethanol or other suitable recrystallization solvent
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser (if heating is required)
-
Ice bath
-
Separatory funnel
-
Büchner funnel and filter flask
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Melting point apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve resorcinol in a suitable organic solvent like dichloromethane. If using aqueous NaOH, a biphasic system will be formed. If using pyridine, it can act as both the base and a solvent. Cool the flask in an ice bath to 0-5 °C.
-
Reagent Addition: Slowly add benzoyl chloride (2.2 equivalents) to the stirred solution via a dropping funnel over a period of 30-60 minutes. Concurrently, add a solution of sodium hydroxide (2.5 equivalents) or pyridine (3.0 equivalents) dropwise to maintain a basic pH and control the reaction temperature.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours to ensure the reaction goes to completion. The progress can be monitored using Thin Layer Chromatography (TLC).
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
If pyridine was used, wash the organic layer sequentially with a dilute HCl solution (to remove pyridine), deionized water, and a saturated sodium bicarbonate solution (to remove any unreacted benzoyl chloride and HCl).
-
If aqueous NaOH was used, separate the organic layer and wash it with deionized water and brine.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent using a rotary evaporator.
-
Purification: The crude product is typically a solid. Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol, to obtain white to pale brown crystals.[4]
-
Characterization: Dry the purified crystals and determine the yield. Characterize the final product by measuring its melting point and acquiring spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR) to confirm its identity and purity. The expected melting point is in the range of 115-117 °C.[1][4]
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Benzoyl chloride is corrosive and a lachrymator; handle with extreme care.
-
Pyridine is flammable and toxic.
-
Sodium hydroxide and hydrochloric acid are corrosive.
Visualizations
The following diagrams illustrate the synthesis workflow for this compound.
Caption: Synthesis workflow for this compound.
References
- 1. This compound [stenutz.eu]
- 2. 1,3-Phenylenedibenzoate [webbook.nist.gov]
- 3. ontosight.ai [ontosight.ai]
- 4. lookchem.com [lookchem.com]
- 5. Resorcinol - Wikipedia [en.wikipedia.org]
- 6. 1,3-Phenylenedibenzoate (CAS 94-01-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. Basic Chemical Data [dtp.cancer.gov]
Resorcinol Dibenzoate: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Resorcinol (B1680541) dibenzoate (CAS No. 94-01-9) is a diester of resorcinol and benzoic acid.[1][2] This technical guide provides an in-depth overview of its core chemical and physical properties, a detailed experimental protocol for its synthesis, and a summary of its primary applications, with a focus on its role as a UV stabilizer in polymer science. While the broader resorcinol scaffold is a key pharmacophore in various drug discovery programs, the direct application of resorcinol dibenzoate is predominantly in materials science. This document consolidates quantitative data, outlines a reproducible synthesis method, and presents logical workflows and mechanisms through structured diagrams to support advanced research and development.
Chemical Identity and Molecular Structure
This compound, systematically named 1,3-phenylene dibenzoate, is characterized by a central benzene (B151609) ring substituted at the 1 and 3 positions with benzoyloxy groups.[1]
-
Molecular Formula: C₂₀H₁₄O₄[3]
-
Molecular Weight: 318.32 g/mol [4]
-
Synonyms: 1,3-Bis(benzoyloxy)benzene, m-Phenylene dibenzoate, Dibenzoylresorcinol[1][4]
Table 1: Key Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | (3-benzoyloxyphenyl) benzoate |
| CAS Number | 94-01-9 |
| Molecular Formula | C₂₀H₁₄O₄ |
| InChI Key | SUQGLJRNDJRARS-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)OC2=CC(=CC=C2)OC(=O)C3=CC=CC=C3 |
Physicochemical Properties
This compound is a white to pale brown crystalline powder.[6] Its key physical and chemical properties are summarized in Table 2.
Table 2: Physicochemical Data for this compound
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Weight | 318.32 g/mol | [4] |
| Appearance | White to beige or pale brown crystalline powder | [6] |
| Melting Point | 115-117 °C | [4] |
| Boiling Point | 478.4 °C at 760 mmHg | [3] |
| Density | 1.242 g/cm³ | [3] |
| Flash Point | 243.7 °C | [3] |
| Solubility | Soluble in Acetone | [6] |
| LogP | 4.125 | [6] |
| Refractive Index | 1.615 |[3] |
Synthesis of this compound
The synthesis of this compound is efficiently achieved via the Schotten-Baumann reaction, which involves the acylation of resorcinol with benzoyl chloride in the presence of a base. This method is a standard procedure for the preparation of esters from alcohols (or phenols) and acid chlorides.
Experimental Protocol: Schotten-Baumann Esterification
This protocol outlines the synthesis of this compound from resorcinol and benzoyl chloride.
Materials and Reagents:
-
Resorcinol (1,3-dihydroxybenzene)
-
Benzoyl chloride
-
Sodium hydroxide (B78521) (NaOH) or Pyridine (B92270)
-
Dichloromethane (DCM) or Diethyl ether
-
Hydrochloric acid (HCl), dilute solution (e.g., 1 M)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve resorcinol (1.0 eq) in a suitable organic solvent such as dichloromethane. Add a base, such as aqueous sodium hydroxide (2.2 eq) or pyridine (2.2 eq).
-
Acylation: Cool the mixture in an ice bath (0-5 °C). Add benzoyl chloride (2.1 eq) dropwise from the dropping funnel to the stirred solution over 30-45 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with dilute HCl to neutralize any excess base, followed by saturated NaHCO₃ solution to remove unreacted benzoyl chloride, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Isolation: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product is a solid. Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
Characterization: Confirm the identity and purity of the product using techniques such as melting point determination, NMR spectroscopy, and IR spectroscopy.
Spectroscopic Characterization
While comprehensive, validated spectral data for this compound is not widely available in public databases, its structure allows for the prediction of key spectroscopic features.
-
¹H NMR: The spectrum is expected to show signals in the aromatic region (approx. 7.0-8.5 ppm). The protons of the central resorcinol ring will appear as a distinct multiplet system, while the protons of the two equivalent benzoyl groups will show characteristic ortho, meta, and para couplings.
-
¹³C NMR: The spectrum should display signals for the carbonyl carbons of the ester groups around 165 ppm. Aromatic carbons will appear in the 115-155 ppm region, with carbons attached to the ester oxygen appearing further downfield.
-
FTIR (Infrared Spectroscopy): Key absorption bands are expected for the C=O stretching of the ester groups (approx. 1730-1750 cm⁻¹), C-O stretching (approx. 1250-1300 cm⁻¹ and 1100-1150 cm⁻¹), and aromatic C=C stretching (approx. 1450-1600 cm⁻¹). The absence of a broad O-H stretch (around 3200-3600 cm⁻¹) confirms the complete esterification of the resorcinol hydroxyl groups.
-
Mass Spectrometry (MS): Under electron ionization (EI), the molecular ion peak [M]⁺ at m/z = 318 would be expected. Common fragmentation patterns would include the loss of a benzoyl group (C₇H₅O) leading to a fragment at m/z = 213, and a prominent peak for the benzoyl cation at m/z = 105.
Applications in Research and Industry
The primary application of this compound is as a UV stabilizer for polymers. Its aromatic ester structure is highly effective at absorbing ultraviolet radiation, particularly in the UV-B and UV-A range, which is responsible for the photodegradation of many materials.
Mechanism as a UV Stabilizer
When incorporated into a polymer matrix, this compound absorbs harmful UV photons and dissipates the energy as harmless heat, thereby protecting the polymer chains from bond cleavage and degradation. This process can involve a photo-Fries rearrangement, where the ester undergoes a photochemical transformation to a 2-hydroxybenzophenone (B104022) derivative. This derivative is an extremely efficient UV absorber that dissipates energy through a rapid keto-enol tautomerism cycle. This mechanism prevents the formation of free radicals that would otherwise lead to discoloration, embrittlement, and loss of mechanical properties in the polymer.
Broader Context in Drug Development
While this compound itself is not a primary pharmaceutical agent, the resorcinol scaffold is a privileged structure in medicinal chemistry. It is found in a variety of biologically active compounds. For instance, certain resorcinol derivatives are known to act as inhibitors of heat shock protein 90 (Hsp90), a target for anticancer therapies. Additionally, related structures like resorcinol dibenzyl ethers have been investigated as potential inhibitors of the PD-1/PD-L1 immune checkpoint pathway. This highlights the potential of the core resorcinol structure in the design of novel therapeutics, making its derivatives, including the dibenzoate, of interest to researchers in drug discovery for synthetic and screening purposes.
Safety and Handling
This compound is an irritant to the eyes, respiratory system, and skin.[4] Standard laboratory safety precautions should be observed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of dust. Store in a cool, dry place away from incompatible substances.
Conclusion
This compound is a well-defined chemical compound with significant utility in materials science as a UV stabilizer. Its synthesis is straightforward via the Schotten-Baumann reaction. While its direct role in pharmaceuticals is limited, its structural relationship to the medicinally important resorcinol core makes it a compound of interest in broader chemical and materials research. This guide provides the foundational technical information required by scientists to synthesize, characterize, and utilize this compound in their research endeavors.
References
- 1. 1,3-Phenylenedibenzoate [webbook.nist.gov]
- 2. 1,3-Bis(benzoyloxy)benzene | C20H14O4 | CID 66742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. m-phenylene dibenzoate | 94-01-9 [chemnet.com]
- 4. m-phenylene dibenzoate [chembk.com]
- 5. 1,3-Phenylenedibenzoate (CAS 94-01-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. researchgate.net [researchgate.net]
In-depth Technical Guide: Solubility of Resorcinol Dibenzoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the solubility of resorcinol (B1680541) dibenzoate in organic solvents. Despite a comprehensive search of scientific literature and chemical databases, specific quantitative solubility data (e.g., in g/100 mL or mol/L) for resorcinol dibenzoate in a range of common organic solvents remains largely unavailable in publicly accessible resources. This document summarizes the available qualitative solubility information for this compound and related compounds, provides a theoretical framework for understanding its solubility characteristics, and outlines general experimental protocols for determining solubility.
Introduction to this compound
This compound, also known as 1,3-phenylene dibenzoate, is an aromatic ester. Its chemical structure, consisting of a central resorcinol (1,3-dihydroxybenzene) core with two benzoate (B1203000) groups, dictates its physical and chemical properties, including its solubility. Understanding the solubility of this compound is crucial for its application in various fields, including pharmaceuticals, polymer chemistry, and organic synthesis, as it governs formulation, reaction conditions, and purification processes.
Chemical Structure of this compound:
Qualitative Solubility of this compound
While precise quantitative data is scarce, qualitative descriptions of this compound's solubility have been noted. The most consistently reported information is its solubility in acetone.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility |
| Acetone | Soluble |
This information, while limited, suggests that this compound is soluble in at least one common polar aprotic solvent. General principles of solubility for aromatic esters suggest it would likely exhibit solubility in other similar organic solvents.
Theoretical Framework for Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This principle is based on the polarity and intermolecular forces of the solute and solvent molecules.
Polarity and Intermolecular Forces
-
This compound: As a large aromatic ester, this compound possesses both polar and nonpolar characteristics. The ester groups (-COO-) introduce polarity through their carbonyl and ether linkages, allowing for dipole-dipole interactions. The large benzene (B151609) rings are nonpolar and favor interactions with other nonpolar molecules through London dispersion forces.
-
Organic Solvents: Organic solvents can be broadly classified as polar (protic and aprotic) and nonpolar.
-
Polar Protic Solvents (e.g., ethanol, methanol): Can form hydrogen bonds.
-
Polar Aprotic Solvents (e.g., acetone, ethyl acetate): Have dipole moments but do not have O-H or N-H bonds for hydrogen bonding.
-
Nonpolar Solvents (e.g., toluene, hexane): Have low dielectric constants and primarily interact through London dispersion forces.
-
Predicting Solubility
Based on its structure, the solubility of this compound in various organic solvents can be logically inferred. A diagram illustrating the expected solubility trends is presented below.
Caption: Predicted solubility of this compound in different classes of organic solvents.
General Experimental Protocol for Solubility Determination
For researchers requiring precise solubility data, the following general experimental protocol for the isothermal shake-flask method can be adapted.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Temperature-controlled shaker bath
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram outlines the key steps in determining the solubility of this compound.
Caption: Workflow for the experimental determination of solubility.
Conclusion
An In-depth Technical Guide to the Spectral Properties and Analysis of Resorcinol Dibenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral properties of resorcinol (B1680541) dibenzoate, a benzenediol derivative with applications in various scientific fields. This document details the nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS) characteristics of the compound, along with detailed experimental protocols for its analysis.
Introduction
Resorcinol dibenzoate, also known as 1,3-phenylene dibenzoate, is an aromatic ester with the chemical formula C₂₀H₁₄O₄.[1][2] A thorough understanding of its spectral properties is crucial for its identification, characterization, and quality control in research and development settings. This guide aims to provide a centralized resource for scientists and professionals working with this compound.
Spectral Data
The following sections present the key spectral data for this compound, summarized in clear and concise tables for easy reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR spectra of this compound provide detailed information about its proton and carbon environments.
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.15 | d | 7.8 | Aromatic Protons |
| 7.39 - 7.47 | m | - | Aromatic Protons |
| 7.19 - 7.32 | m | - | Aromatic Protons |
Note: Specific peak assignments for the complex aromatic region may require advanced 2D NMR techniques.
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| 165.2 | Carbonyl Carbon (C=O) |
| 150.9 | Aromatic Carbon (C-O) |
| 144.4 | Aromatic Carbon |
| 130.2 | Aromatic Carbon |
| 129.4 | Aromatic Carbon |
| 129.3 | Aromatic Carbon |
| 126.8 | Aromatic Carbon |
| 125.7 | Aromatic Carbon |
| 121.7 | Aromatic Carbon |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by strong absorptions corresponding to the ester carbonyl group and aromatic C-H and C=C bonds.
Table 3: Key IR Absorption Bands of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 1730 | Strong | C=O Stretch (Ester) |
| 1600, 1450 | Medium-Strong | Aromatic C=C Stretch |
| 1270, 1140 | Strong | C-O Stretch (Ester) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region. The NIST WebBook indicates the availability of UV/Visible spectral data for 1,3-phenylenedibenzoate.[2]
Table 4: UV-Vis Absorption Data of this compound
| Wavelength (λmax) nm | Solvent |
| Data not explicitly found in search results | Commonly used solvents include ethanol (B145695), methanol, or cyclohexane |
Mass Spectrometry (MS)
Mass spectrometry is a technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. The NIST WebBook indicates the availability of a mass spectrum for 1,3-phenylenedibenzoate.[2]
Table 5: Mass Spectrometry Data of this compound
| m/z | Interpretation |
| 318 | Molecular Ion [M]⁺ |
| 105 | Benzoyl Cation [C₆H₅CO]⁺ (Base Peak) |
| 77 | Phenyl Cation [C₆H₅]⁺ |
Experimental Protocols
This section provides detailed methodologies for the spectral analysis of this compound.
Synthesis of this compound
A common method for the synthesis of this compound involves the acylation of resorcinol with benzoyl chloride.[3]
Materials:
-
Resorcinol
-
Benzoyl chloride
-
Pyridine (B92270) or aqueous sodium hydroxide
-
Anhydrous diethyl ether or dichloromethane
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve resorcinol in a suitable solvent (e.g., pyridine or an aqueous solution of sodium hydroxide).
-
Slowly add benzoyl chloride to the solution with stirring, typically in an ice bath to control the exothermic reaction.
-
Allow the reaction to proceed at room temperature for a specified time.
-
Quench the reaction with water or a dilute acid solution.
-
Extract the product into an organic solvent like diethyl ether or dichloromethane.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization, typically from ethanol or a similar solvent.
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
Instrument Parameters (Example for a 400 MHz spectrometer):
-
¹H NMR:
-
Pulse sequence: zg30
-
Number of scans: 16-32
-
Relaxation delay: 1.0 s
-
Spectral width: 20 ppm
-
-
¹³C NMR:
-
Pulse sequence: zgpg30
-
Number of scans: 1024 or more
-
Relaxation delay: 2.0 s
-
Spectral width: 240 ppm
-
FT-IR Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
-
Place a portion of the mixture into a pellet press and apply pressure to form a transparent or semi-transparent pellet.
Instrument Parameters:
-
Scan range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
Background: Collect a background spectrum of the empty sample compartment.
UV-Vis Spectroscopy
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent (e.g., ethanol or cyclohexane).
-
Perform serial dilutions to obtain solutions of appropriate concentrations for measurement (typically in the range of 10⁻⁴ to 10⁻⁶ M).
Instrument Parameters:
-
Wavelength range: 200-400 nm
-
Scan speed: Medium
-
Blank: Use the same solvent as used for the sample as a blank.
Mass Spectrometry
Sample Introduction:
-
Direct infusion or via gas chromatography (GC-MS) or liquid chromatography (LC-MS). For GC-MS, the sample is dissolved in a volatile solvent.
Instrument Parameters (Example for Electron Ionization - EI):
-
Ionization mode: Electron Ionization (EI)
-
Electron energy: 70 eV
-
Mass range: m/z 50-500
-
Source temperature: 200-250 °C
Logical Relationships and Workflows
The characterization of this compound follows a logical workflow, starting from its synthesis and purification, followed by a series of spectroscopic analyses to confirm its identity and purity.
Caption: Experimental workflow for the synthesis and characterization of this compound.
Conclusion
This technical guide provides a consolidated resource for the spectral properties and analysis of this compound. The tabulated data and detailed experimental protocols are intended to assist researchers, scientists, and drug development professionals in their work with this compound. The logical workflow diagram illustrates the systematic approach to its characterization. As with any analytical work, it is recommended to consult primary literature and spectral databases for the most detailed and up-to-date information.
References
An In-depth Technical Guide to the Laboratory Synthesis of Resorcinol Dibenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the laboratory-scale synthesis of resorcinol (B1680541) dibenzoate. It includes detailed experimental protocols, physicochemical data, safety information, and visualizations of the reaction mechanism and experimental workflow. The primary method detailed is the Schotten-Baumann reaction, a reliable and widely used method for the acylation of phenols.
Overview and Reaction Principle
Resorcinol dibenzoate, also known as 1,3-phenylene dibenzoate, is synthesized by the esterification of resorcinol (benzene-1,3-diol) with two equivalents of benzoyl chloride. The reaction is typically conducted under Schotten-Baumann conditions, which involve using an aqueous base, such as sodium hydroxide (B78521), to facilitate the reaction and neutralize the hydrochloric acid byproduct.[1][2] The base deprotonates the phenolic hydroxyl groups of resorcinol, forming a more nucleophilic phenoxide ion, which then attacks the electrophilic carbonyl carbon of benzoyl chloride.[3][4] This two-phase solvent system, consisting of water and an organic solvent where the product resides, ensures the reaction proceeds efficiently.[2]
Overall Reaction:
C₆H₄(OH)₂ + 2 C₆H₅COCl + 2 NaOH → C₆H₄(OCOC₆H₅)₂ + 2 NaCl + 2 H₂O
Physicochemical and Safety Data
Quantitative data for the primary reactant and the final product are summarized below. Proper handling and safety precautions are critical for all laboratory procedures.
Table 1: Properties and Safety of Resorcinol (Reactant)
| Property | Value | References |
| Chemical Formula | C₆H₆O₂ | [5] |
| Molar Mass | 110.11 g/mol | [5][6] |
| Appearance | White crystalline solid | [6] |
| Melting Point | 110 °C | [5] |
| Boiling Point | 277 °C | [5] |
| Density | 1.28 g/cm³ | [5] |
| Solubility in Water | 110 g/100 mL at 20 °C | [5] |
| Hazard Statements | Harmful if swallowed. Causes skin and serious eye irritation. May cause an allergic skin reaction. Very toxic to aquatic life.[7][8] | |
| Precautionary Notes | Wear protective gloves, clothing, and eye protection. Avoid release to the environment. Wash skin thoroughly after handling.[7][9] |
Table 2: Properties of this compound (Product)
| Property | Value | References |
| Chemical Formula | C₂₀H₁₄O₄ | [10][11] |
| Molar Mass | 318.33 g/mol | [10][11] |
| Appearance | White to beige or pale brown crystalline powder | [10] |
| Melting Point | 115-117 °C | [10] |
| Boiling Point | 478.4 °C at 760 mmHg | [10] |
| Density | 1.242 g/cm³ | [10] |
| Solubility | Soluble in Acetone | [10] |
Experimental Protocol: Schotten-Baumann Synthesis
This section provides a detailed methodology for the synthesis of this compound.
Table 3: Materials and Reagents
| Reagent/Material | Formula/Type | Molar Mass ( g/mol ) | Quantity | Purpose |
| Resorcinol | C₆H₆O₂ | 110.11 | 5.5 g (0.05 mol) | Reactant |
| Benzoyl Chloride | C₇H₅ClO | 140.57 | 14.8 g (12.3 mL, 0.105 mol) | Acylating Agent |
| Sodium Hydroxide | NaOH | 40.00 | 4.4 g (0.11 mol) | Base Catalyst |
| Deionized Water | H₂O | 18.02 | ~300 mL | Solvent |
| Ethanol (B145695) | C₂H₅OH | 46.07 | As needed | Recrystallization Solvent |
| 250 mL Beaker | Glassware | - | 2 | - |
| 500 mL Erlenmeyer Flask | Glassware | - | 1 | Reaction Vessel |
| Magnetic Stirrer & Stir Bar | Equipment | - | 1 | Agitation |
| Ice Bath | Equipment | - | 1 | Temperature Control |
| Büchner Funnel & Flask | Equipment | - | 1 | Filtration |
| pH Paper | Consumable | - | As needed | Acidity Check |
Synthesis Procedure
-
In a 250 mL beaker, dissolve 5.5 g (0.05 mol) of resorcinol and 4.4 g (0.11 mol) of sodium hydroxide in 150 mL of cold deionized water. Cool the solution in an ice bath.
-
Transfer the cooled solution to a 500 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
While stirring vigorously in the ice bath, slowly add 14.8 g (12.3 mL, 0.105 mol) of benzoyl chloride dropwise over approximately 15-20 minutes. A white precipitate will begin to form.[3]
-
After the addition is complete, remove the ice bath and continue to stir the mixture vigorously at room temperature for 30 minutes to ensure the reaction goes to completion. The smell of benzoyl chloride should dissipate.[3]
-
Collect the solid crude product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate thoroughly with cold deionized water (2 x 50 mL) to remove any unreacted resorcinol and sodium benzoate.
-
Wash the product with a small amount of cold ethanol to remove any residual benzoyl chloride.
-
Press the solid as dry as possible on the filter paper.
Purification by Recrystallization
-
Transfer the crude this compound to a 250 mL beaker.
-
Add a minimal amount of hot ethanol and heat the mixture gently while stirring until the solid completely dissolves.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold ethanol.
-
Dry the purified product in a desiccator or a vacuum oven at a low temperature.
-
Determine the final yield and characterize the product by measuring its melting point and obtaining spectroscopic data (e.g., IR, NMR) if desired.
Table 4: Key Safety Precautions
| Hazard | Precaution |
| Chemical Handling | The synthesis should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7][9] |
| Benzoyl Chloride | Benzoyl chloride is a lachrymator and is corrosive. Handle with extreme care, avoiding inhalation of vapors and contact with skin and eyes.[3] |
| Sodium Hydroxide | Sodium hydroxide is corrosive and can cause severe burns. Avoid direct contact. |
| Resorcinol | Resorcinol is harmful if swallowed and causes skin and eye irritation.[7][8] |
| Waste Disposal | Dispose of all chemical waste according to institutional and local regulations. Neutralize acidic and basic aqueous waste before disposal. |
Visualization of Workflow and Mechanism
Diagrams created using Graphviz provide a clear visual representation of the experimental process and the underlying chemical transformation.
Caption: A flowchart illustrating the major steps in the synthesis and purification of this compound.
Caption: The mechanism involves base-catalyzed deprotonation followed by nucleophilic acyl substitution.
References
- 1. byjus.com [byjus.com]
- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 3. chemistnotes.com [chemistnotes.com]
- 4. Schotten-Baumann Reaction (Chapter 103) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. Resorcinol - Wikipedia [en.wikipedia.org]
- 6. Resorcinol | C6H6O2 | CID 5054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. pentachemicals.eu [pentachemicals.eu]
- 10. lookchem.com [lookchem.com]
- 11. This compound [stenutz.eu]
resorcinol dibenzoate physical and chemical specifications
An In-depth Technical Guide to Resorcinol (B1680541) Dibenzoate
This technical guide provides a comprehensive overview of the physical and chemical specifications of resorcinol dibenzoate, tailored for researchers, scientists, and professionals in drug development. It includes detailed data, experimental protocols, and visualizations to facilitate a deeper understanding of this compound.
Chemical Identity and Synonyms
This compound is the dibenzoate ester of resorcinol. It is also known by several synonyms, which are listed in the table below.
| Identifier | Value |
| IUPAC Name | Benzene-1,3-diyl dibenzoate |
| CAS Number | 94-01-9[1][2][3][4][5] |
| Molecular Formula | C₂₀H₁₄O₄[2][3][4] |
| Synonyms | 1,3-Dibenzoyloxybenzene, 1,3-Benzenediol dibenzoate, m-Phenylene dibenzoate, Dibenzoyl resorcinol[3][4] |
Physicochemical Specifications
The physical and chemical properties of this compound are summarized in the following tables. Data is compiled from various sources, and discrepancies are noted where applicable.
Table 1: Physical Properties
| Property | Value | Source(s) |
| Appearance | White to beige or pale brown crystalline powder; Off-white to tan chips. | [1][6] |
| Molecular Weight | 318.33 g/mol | [1][2][3] |
| Melting Point | 115-117 °C. Note: One source reports 92 °C. | [1][2][4][6] |
| Boiling Point | 478.4 °C at 760 mmHg. Note: One source reports 295 °C. | [1][6] |
| Density | 1.242 g/cm³ | [1] |
| Solubility | Soluble in Acetone. | [1] |
| Flash Point | 243.7 °C | [1] |
| Refractive Index | 1.615 | [1] |
Table 2: Chemical and Computational Properties
| Property | Value | Source(s) |
| LogP (Octanol/Water Partition Coefficient) | 4.125 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 6 | [1] |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)OC2=CC(=CC=C2)OC(=O)C3=CC=CC=C3 | [1] |
| InChIKey | SUQGLJRNDJRARS-UHFFFAOYSA-N | [2][3][4] |
Chemical Structure and Synthesis
This compound is synthesized via the acylation of resorcinol with benzoyl chloride.
Caption: Chemical structure of this compound.
Experimental Protocol: Synthesis of this compound
The following is a generalized protocol for the synthesis of this compound based on the Schotten-Baumann reaction, a common method for acylation.
-
Dissolution: Dissolve resorcinol in a suitable solvent such as 10% aqueous sodium hydroxide (B78521) solution in an Erlenmeyer flask. Cool the solution in an ice bath.
-
Acylation: Add benzoyl chloride dropwise to the cooled solution while stirring vigorously. The reaction is exothermic and should be kept cool.
-
Precipitation: Continue stirring for 15-20 minutes after the addition is complete. A white to off-white precipitate of this compound will form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crude product on the filter with cold water to remove any unreacted resorcinol and sodium benzoate (B1203000), followed by a small amount of cold ethanol (B145695) to remove excess benzoyl chloride.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain pure this compound.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.
Caption: General workflow for the synthesis and purification of this compound.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a suitable method for determining the purity and concentration of this compound.
Experimental Protocol: HPLC Analysis
This protocol outlines a general method for the analysis of this compound. Method optimization may be required.
-
Standard Preparation: Accurately weigh and dissolve a known amount of pure this compound in the mobile phase or a suitable solvent (e.g., acetonitrile) to prepare a stock solution. Prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve a known amount of the synthesized product in the mobile phase to a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water. A typical starting point could be 70:30 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
Injection Volume: 10-20 µL.
-
-
Data Analysis: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration and purity of the sample by comparing its peak area to the calibration curve.
Caption: General workflow for the quantitative analysis of this compound by HPLC.
Spectral Data
-
¹H NMR: Protons on the central resorcinol ring would appear at a different chemical shift compared to the protons on the two benzoate rings. The aromatic protons would typically resonate in the range of 7.0-8.2 ppm.
-
¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbons of the ester groups (around 165 ppm) and multiple peaks in the aromatic region (120-155 ppm).
-
IR Spectroscopy: Key absorption bands would include a strong C=O stretching vibration for the ester groups (around 1730-1740 cm⁻¹) and C-O stretching vibrations (around 1250-1270 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 318.
NIST (National Institute of Standards and Technology) provides access to UV/Visible, IR, and mass spectrometry data for this compound[4].
Safety and Handling
This compound should be handled with care in a well-ventilated area.[6] It may cause skin, eye, and respiratory tract irritation.[6] Appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn.[6] Store in a cool, dry place away from incompatible substances like strong oxidizing agents, acids, and bases.[6] It is stable under normal storage conditions.[6]
References
- 1. lookchem.com [lookchem.com]
- 2. This compound [stenutz.eu]
- 3. 1,3-Phenylenedibenzoate (CAS 94-01-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. 1,3-Phenylenedibenzoate [webbook.nist.gov]
- 5. Basic Chemical Data [dtp.cancer.gov]
- 6. This compound(19438-61-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
An In-depth Technical Guide to the Photostability of Resorcinol Dibenzoate
Introduction
Resorcinol (B1680541) dibenzoate (1,3-phenylene dibenzoate) is an organic compound used as a chemical intermediate in the synthesis of other organic compounds and has applications as a UV absorber in certain resins.[1][2] For professionals in drug development and material science, understanding the photostability of a compound is critical. Changes in stability due to light exposure can lead to loss of potency, altered physical properties, and the formation of potentially toxic degradation products.[3] This guide provides a comprehensive technical overview of the known properties, potential photodegradation pathways, and standardized experimental protocols for evaluating the photostability of resorcinol dibenzoate.
Physicochemical Properties and UV Absorbance
A molecule's susceptibility to photodegradation begins with its ability to absorb light. For this to occur, the molecule's absorbance spectrum must overlap with the spectrum of the light source.[4] this compound possesses a chemical structure that allows it to absorb radiation in the ultraviolet range.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₂₀H₁₄O₄ | [2] |
| Molecular Weight | 318.32 g/mol | [2] |
| CAS Number | 94-01-9 | [2] |
| Appearance | White to beige or pale brown crystalline powder | [5] |
| Melting Point | 115-117 °C | [5][6] |
| Boiling Point | 478.4 °C at 760 mmHg | [5] |
| Solubility | Soluble in Acetone |[5] |
The UV/Visible spectrum for this compound, as provided by the National Institute of Standards and Technology (NIST), shows significant absorbance in the UV region, with peaks that make it susceptible to photodegradation upon exposure to sunlight or artificial light sources with UV components.[2]
Potential Photodegradation Pathways
While specific, detailed studies on the photodegradation of this compound are not extensively available in public literature, its structure as an aromatic ester suggests a primary photochemical reaction pathway: the Photo-Fries Rearrangement .
This reaction typically involves the following steps:
-
Photon Absorption: The molecule absorbs a photon (hν), promoting it to an excited singlet state.
-
Homolytic Cleavage: The excited molecule undergoes homolytic cleavage of the ester's acyl-oxygen bond, forming a phenoxy radical and a benzoyl radical within a solvent cage.
-
Radical Rearrangement: The radicals can recombine at the ortho- and para- positions of the phenyl ring, yielding ortho- and para- hydroxybenzophenone derivatives.
-
Hydrogen Abstraction: The phenoxy radical can also abstract a hydrogen atom from the solvent or another molecule, leading to the formation of resorcinol and benzoic acid.
The resulting primary photoproducts, such as resorcinol, may themselves be susceptible to further photodegradation, often through oxidation mediated by hydroxyl radicals in aqueous environments.[7][8]
Caption: Proposed Photo-Fries rearrangement pathway for this compound.
Quantitative Photostability Data
Quantitative data, such as photodegradation kinetics and quantum yields for this compound, are not readily found in peer-reviewed literature. To properly characterize its photostability, dedicated studies would be required. The table below is presented as a template for researchers to illustrate the key parameters that should be determined experimentally.
Table 2: Template for Quantitative Photostability Data of this compound
| Parameter | Description | Value | Conditions (Solvent, Atmosphere, Light Source) |
|---|---|---|---|
| λmax (nm) | Wavelength of maximum absorbance | [Experimental Data] | e.g., Methanol, Air, Xenon Lamp |
| Molar Absorptivity (ε) | Molar extinction coefficient at λmax | [Experimental Data] | e.g., Methanol |
| Degradation Rate Constant (k) | First-order rate constant of degradation | [Experimental Data] | e.g., Methanol, Air, 25°C, 1.2 x 10⁶ lux hours |
| Half-life (t½) | Time for 50% of the compound to degrade | [Experimental Data] | e.g., Methanol, Air, 25°C, 1.2 x 10⁶ lux hours |
| Quantum Yield (Φ) | Moles reacted per mole of photons absorbed | [Experimental Data] | e.g., Methanol, N₂, 254 nm monochromatic light |
Experimental Protocols for Assessing Photostability
To evaluate the photostability of this compound, a forced degradation study is essential.[9] This involves exposing the compound to light under controlled conditions that are more stressful than typical storage to identify potential degradation products and develop stability-indicating analytical methods.[3][4] The internationally recognized guideline for such testing is ICH Q1B.[10]
Protocol 1: Forced Photodegradation Study (ICH Q1B Confirmatory Study)
This protocol outlines the steps to assess the photostability of a drug substance like this compound.
1. Objective: To determine if light exposure results in unacceptable changes to the substance and to support the development of a stability-indicating assay.
2. Materials and Equipment:
-
This compound (single batch).
-
Appropriate solvent (e.g., methanol, acetonitrile).
-
Calibrated photostability chamber equipped with a cool white fluorescent lamp and a near-UV lamp.[10]
-
Quartz cuvettes or other suitable transparent containers.
-
Aluminum foil for dark controls.
-
HPLC system with a UV/PDA detector.
-
LC-MS system for peak purity and identification.
3. Methodology:
-
Sample Preparation: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL). Prepare multiple identical samples.
-
Dark Control: Tightly wrap at least one sample in aluminum foil to serve as a dark control. This sample is placed in the chamber alongside the exposed samples to measure any change due to thermal stress alone.[4]
-
Exposure: Place the unwrapped samples and the dark control in the photostability chamber.
-
Light Conditions: Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[10] The light source should have a spectral distribution from 320 nm to 400 nm.[10]
-
Sampling: Collect samples at predetermined time points (e.g., 0, 6, 12, 24 hours) during the exposure.
-
Analysis: Analyze the exposed samples and the dark control at each time point using a validated stability-indicating HPLC method.
-
Quantify the remaining percentage of this compound.
-
Monitor for the appearance of new peaks (degradation products).
-
Calculate mass balance to account for all components.[3]
-
4. Data Evaluation:
-
Compare the chromatograms of the exposed samples to the initial sample and the dark control.
-
Significant formation of degradation products or a decrease in the parent compound's concentration in the exposed sample, but not the dark control, indicates photosensitivity.
Caption: Workflow for a forced photodegradation study based on ICH Q1B guidelines.
Protocol 2: Photoproduct Identification and Characterization
1. Objective: To isolate and elucidate the chemical structures of major degradation products formed during photostability testing.
2. Methodology:
-
Generate Degradants: Expose a larger, more concentrated solution of this compound to light until a significant amount of degradation (e.g., 10-20%) has occurred, as determined by HPLC.
-
Isolation: Use preparative HPLC to isolate the major degradation peaks from the stressed sample mixture.
-
Structural Elucidation: Characterize the isolated products using a combination of spectroscopic techniques:
-
Mass Spectrometry (LC-MS/MS): To determine the molecular weight and fragmentation patterns of the degradants.
-
Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR, 2D-NMR): To provide detailed information about the molecular structure, including the position of functional groups.
-
Infrared Spectroscopy (FTIR): To identify characteristic functional groups present in the degradation products.[11]
-
This compound is a photolabile compound due to its inherent ability to absorb UV radiation. The most probable photodegradation pathway is the Photo-Fries rearrangement, leading to the formation of various photoproducts, including hydroxybenzophenones and resorcinol, which may undergo further degradation. For researchers, scientists, and drug development professionals, it is imperative to conduct rigorous photostability studies following established guidelines like ICH Q1B. Such studies are crucial for quantifying degradation rates, identifying potential degradants, developing stability-indicating methods, and ensuring the safety and efficacy of any formulation containing this compound.
References
- 1. Resorcinol - Wikipedia [en.wikipedia.org]
- 2. 1,3-Phenylenedibenzoate [webbook.nist.gov]
- 3. biomedres.us [biomedres.us]
- 4. q1scientific.com [q1scientific.com]
- 5. This compound|lookchem [lookchem.com]
- 6. This compound [stenutz.eu]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. ajrconline.org [ajrconline.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. ijper.org [ijper.org]
Resorcinol Dibenzoate and its Derivatives: An In-depth Technical Guide for Polymer Science
For Researchers, Scientists, and Drug Development Professionals
Abstract
Resorcinol (B1680541) dibenzoate and its derivatives are functional additives that play a crucial role in polymer science, primarily as ultraviolet (UV) stabilizers. This technical guide provides a comprehensive overview of their synthesis, mechanism of action, and evaluation in polymeric systems. Detailed experimental protocols for the synthesis of resorcinol dibenzoate, its incorporation into polymers, and the subsequent assessment of its performance as a UV stabilizer are presented. Quantitative data on the physical and chemical properties of this compound and the performance of related resorcinol-based compounds in polymers are summarized for comparative analysis. This document aims to serve as a core reference for researchers and professionals in the fields of polymer science, materials science, and drug development, where the photostability of polymeric materials is of paramount importance.
Introduction
Polymers are susceptible to degradation upon exposure to ultraviolet (UV) radiation, leading to a loss of mechanical integrity, discoloration, and reduced service lifetime.[1] UV stabilizers are additives incorporated into polymeric materials to inhibit these degradative processes.[2] Among the various classes of UV stabilizers, those that function by absorbing UV radiation are of significant importance.[3] this compound belongs to the class of aryl esters which, through a photo-Fries rearrangement, are converted into 2-hydroxybenzophenone-type structures that are highly effective UV absorbers.[4][5]
This guide focuses on this compound and its derivatives, providing detailed methodologies and data to facilitate their application and study in polymer science.
Synthesis of this compound
The synthesis of this compound is typically achieved via the Schotten-Baumann reaction, which involves the acylation of an alcohol or phenol (B47542) with an acid chloride in the presence of a base.[6] In this case, resorcinol is reacted with benzoyl chloride.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the Schotten-Baumann synthesis of phenyl benzoate.[7]
Materials:
-
Resorcinol (1,3-dihydroxybenzene)
-
Benzoyl chloride
-
10% Sodium hydroxide (B78521) (NaOH) solution
-
Dichloromethane (CH₂Cl₂) or Diethyl ether
-
Ethanol (B145695) (for recrystallization)
-
Ice bath
-
Separatory funnel
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Dissolution of Resorcinol: In a conical flask, dissolve 1.0 equivalent of resorcinol in a 10% aqueous solution of sodium hydroxide. The reaction should be carried out under vigorous stirring.
-
Addition of Benzoyl Chloride: While stirring the resorcinol solution, slowly add 2.2 equivalents of benzoyl chloride. The reaction is exothermic, and the temperature should be maintained between 5-10 °C using an ice bath.
-
Reaction: Continue stirring vigorously for 15-30 minutes. A white solid precipitate of this compound will form.
-
Isolation and Washing: Collect the solid product by vacuum filtration. Wash the crude product thoroughly with cold water to remove any unreacted starting materials and sodium benzoate.
-
Recrystallization: Purify the crude this compound by recrystallization from a suitable solvent such as ethanol. Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly to form crystals.
-
Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at a temperature below the melting point.
Logical Relationship of Synthesis:
References
- 1. Modifications of Polymers through the Addition of Ultraviolet Absorbers to Reduce the Aging Effect of Accelerated and Natural Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Schotten-Baumann Reaction (Chapter 103) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Exploratory Applications of Resorcinol Dibenzoate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Resorcinol (B1680541) dibenzoate (CAS No. 94-01-9) is a diaryl ester of resorcinol and benzoic acid. Primarily recognized for its utility as a ultraviolet (UV) light stabilizer in the polymer industry, its broader applications remain a subject of exploratory interest. This technical guide provides a comprehensive overview of the known applications, chemical properties, synthesis, and analytical methods pertaining to resorcinol dibenzoate. It is intended to serve as a foundational resource for researchers and professionals investigating its potential in various scientific and developmental contexts. While the predominant application of this compound is in materials science, this guide also addresses the current landscape of its biological and pharmaceutical relevance, which is largely inferred from the activities of its parent compound, resorcinol, and other derivatives.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid. A summary of its key physical and chemical properties is presented in Table 1.[1] These properties are crucial for understanding its behavior in various formulations and experimental settings.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 94-01-9 | [1] |
| Molecular Formula | C₂₀H₁₄O₄ | [1] |
| Molecular Weight | 318.33 g/mol | [1] |
| Appearance | White to beige or pale brown crystalline powder | [1] |
| Melting Point | 115-117 °C | [1] |
| Boiling Point | 478.399 °C at 760 mmHg | [1] |
| Density | 1.242 g/cm³ | [1] |
| Solubility | Soluble in Acetone | [1] |
| LogP (Octanol/Water) | 4.125 | [1] |
Core Application: UV Stabilization in Polymers
The primary industrial application of this compound is as a UV stabilizer, particularly in plastics such as polyvinyl chloride (PVC) and other polymers susceptible to degradation from UV radiation.[2][3][4][5]
Mechanism of Action as a UV Stabilizer
This compound belongs to the class of benzophenone-type UV absorbers. Its function is to absorb harmful UV radiation and dissipate it as harmless thermal energy, thereby protecting the polymer matrix from photodegradation.[3] The process of photodegradation in polymers typically involves the formation of free radicals, which leads to chain scission, cross-linking, and the formation of chromophores, resulting in discoloration (yellowing), loss of mechanical properties, and surface cracking.[6][7]
The mechanism of UV absorption and energy dissipation by a benzophenone-type UV absorber like this compound is depicted in the following diagram:
References
- 1. lookchem.com [lookchem.com]
- 2. additivesforpolymer.com [additivesforpolymer.com]
- 3. specialchem.com [specialchem.com]
- 4. changshengmaterial.com [changshengmaterial.com]
- 5. specialchem.com [specialchem.com]
- 6. health.ec.europa.eu [health.ec.europa.eu]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Methodological & Application
Application Notes and Protocols: Resorcinol Dibenzoate as a UV Stabilizer in Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of resorcinol (B1680541) dibenzoate as an effective ultraviolet (UV) stabilizer in various polymer systems. Detailed protocols for its incorporation and performance evaluation are outlined to assist researchers in harnessing its protective properties against UV degradation.
Introduction
Resorcinol dibenzoate (CAS No. 94-01-9) is a UV stabilizer that belongs to the benzoate (B1203000) ester class of light stabilizers. It is a white to off-white crystalline powder soluble in various organic solvents, making it suitable for incorporation into a range of polymers. Its primary function is to protect polymers from the damaging effects of ultraviolet radiation, which can lead to undesirable changes such as yellowing, loss of gloss, embrittlement, and a general decline in mechanical properties. This compound is particularly valued for its ability to undergo a photo-Fries rearrangement upon UV exposure, converting into a hydroxybenzophenone structure that is highly effective at dissipating UV energy as harmless heat.
Mechanism of Action: The Photo-Fries Rearrangement
The key to this compound's efficacy as a UV stabilizer lies in its ability to undergo a photo-Fries rearrangement. This intramolecular reaction is triggered by the absorption of UV radiation, leading to the formation of 2-hydroxybenzophenone (B104022) and 4-hydroxybenzophenone (B119663) moieties within the polymer matrix. These rearranged products are themselves powerful UV absorbers, capable of dissipating absorbed energy through a tautomeric keto-enol conversion, thus preventing the energy from degrading the polymer chains.
Application Notes and Protocols for the Quantification of Resorcinol Dibenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resorcinol (B1680541) dibenzoate is an ester of resorcinol and benzoic acid, utilized in various industrial applications, including as a plasticizer and a UV stabilizer in polymers. Accurate quantification of resorcinol dibenzoate is crucial for quality control, formulation development, and stability testing. This document provides detailed analytical methods for the quantification of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry.
While specific validated methods for this compound are not extensively published, the following protocols have been developed based on established analytical techniques for the parent compound, resorcinol, and related benzoate (B1203000) esters. These methods serve as a robust starting point for developing and validating in-house analytical procedures for this compound.
Analytical Methods Overview
Several analytical techniques can be employed for the quantification of this compound. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC): This is often the preferred method due to its high resolution, sensitivity, and specificity. Reversed-phase HPLC with UV detection is particularly suitable for this compound.
-
Gas Chromatography (GC): GC can be used for the analysis of thermally stable and volatile compounds. Given the structure of this compound, it is amenable to GC analysis, potentially with derivatization to improve volatility and peak shape.
-
UV-Vis Spectrophotometry: This technique offers a simpler and more rapid approach for quantification, particularly for pure samples or simple formulations where interfering substances are minimal.
High-Performance Liquid Chromatography (HPLC)
Principle
Reversed-phase HPLC separates compounds based on their hydrophobicity. This compound, being more nonpolar than resorcinol, will be well retained on a C18 column and can be eluted with a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and water. Detection is typically achieved using a UV detector at a wavelength where this compound exhibits strong absorbance.
Experimental Protocol
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade or purified)
-
Phosphoric acid (analytical grade)
-
This compound reference standard
Chromatographic Conditions (Proposed):
| Parameter | Condition |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
| Detection Wavelength | 240 nm (based on UV absorbance of benzoate group) |
| Run Time | 10 minutes |
Standard Solution Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 10, 25, 50, 100, 200 µg/mL) by diluting the stock solution with the mobile phase.
Sample Preparation:
The sample preparation will vary depending on the matrix. For a simple formulation, a direct dilution with the mobile phase followed by filtration through a 0.45 µm syringe filter may be sufficient. For more complex matrices, an extraction step (e.g., liquid-liquid extraction or solid-phase extraction) may be necessary to remove interfering components.
Method Validation Parameters (Hypothetical Data):
The following table summarizes the expected validation parameters for the proposed HPLC method.
| Parameter | Expected Result |
| Linearity (R²) | > 0.999 |
| Range | 10 - 200 µg/mL |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Experimental Workflow: HPLC Analysis
Caption: Workflow for the quantification of this compound by HPLC.
Gas Chromatography (GC)
Principle
GC separates compounds based on their volatility and interaction with a stationary phase. This compound is expected to be thermally stable enough for GC analysis. A flame ionization detector (FID) is commonly used for quantification.
Experimental Protocol
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Flame Ionization Detector (FID)
-
Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)
Reagents and Materials:
-
Methanol (GC grade)
-
This compound reference standard
-
Helium (carrier gas, high purity)
-
Hydrogen (for FID, high purity)
-
Air (for FID, high purity)
Chromatographic Conditions (Proposed):
| Parameter | Condition |
| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm |
| Injector Temperature | 280°C |
| Detector Temperature | 300°C |
| Oven Temperature Program | Initial: 150°C (hold 1 min), Ramp: 15°C/min to 300°C (hold 5 min) |
| Carrier Gas | Helium at 1.0 mL/min |
| Injection Volume | 1 µL (split mode, e.g., 20:1) |
Standard and Sample Preparation:
Similar to the HPLC method, prepare a stock solution of this compound in a suitable solvent like methanol or acetone. Working standards and samples should be prepared by dilution in the same solvent.
Method Validation Parameters (Hypothetical Data):
| Parameter | Expected Result |
| Linearity (R²) | > 0.998 |
| Range | 20 - 500 µg/mL |
| Limit of Detection (LOD) | ~5 µg/mL |
| Limit of Quantification (LOQ) | ~15 µg/mL |
| Accuracy (% Recovery) | 97 - 103% |
| Precision (% RSD) | < 3% |
Experimental Workflow: GC Analysis
Caption: Workflow for the quantification of this compound by GC.
UV-Vis Spectrophotometry
Principle
This method is based on the measurement of the absorbance of this compound at a specific wavelength. According to Beer-Lambert's law, the absorbance is directly proportional to the concentration of the analyte.
Experimental Protocol
Instrumentation:
-
UV-Vis Spectrophotometer (double beam)
-
Quartz cuvettes (1 cm path length)
Reagents and Materials:
-
Ethanol or Methanol (spectroscopic grade)
-
This compound reference standard
Procedure:
-
Wavelength of Maximum Absorbance (λmax) Determination:
-
Prepare a dilute solution of this compound in the chosen solvent.
-
Scan the solution over a wavelength range (e.g., 200-400 nm) to determine the λmax. The expected λmax would be around 240 nm due to the benzoate moieties.
-
-
Calibration Curve:
-
Prepare a series of standard solutions of this compound in the chosen solvent.
-
Measure the absorbance of each standard at the predetermined λmax.
-
Plot a graph of absorbance versus concentration to generate a calibration curve.
-
-
Sample Analysis:
-
Prepare the sample solution and dilute it to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the sample solution at the λmax.
-
Determine the concentration of this compound in the sample from the calibration curve.
-
Method Validation Parameters (Hypothetical Data):
| Parameter | Expected Result |
| λmax | ~240 nm |
| Linearity (R²) | > 0.995 |
| Range | Dependent on molar absorptivity |
Logical Relationship: Method Selection
Caption: Decision tree for selecting an analytical method for this compound.
Stability-Indicating Method Development
For stability testing, it is crucial to use a method that can separate the active pharmaceutical ingredient (API) from its degradation products. The proposed HPLC method is the most suitable for development into a stability-indicating assay method (SIAM).
To achieve this, forced degradation studies should be performed on this compound. This involves subjecting the compound to stress conditions such as:
-
Acidic and Basic Hydrolysis: Refluxing with HCl and NaOH.
-
Oxidation: Treatment with hydrogen peroxide.
-
Thermal Degradation: Heating the solid or a solution.
-
Photodegradation: Exposing the solution to UV light.
The stressed samples are then analyzed by the HPLC method to ensure that all degradation product peaks are well-resolved from the parent this compound peak. A Diode Array Detector (DAD) is highly recommended for this to check for peak purity.
Conclusion
The analytical methods and protocols outlined in this document provide a comprehensive starting point for the quantitative analysis of this compound. While specific literature on this compound is scarce, the provided HPLC, GC, and UV-Vis spectrophotometry methods, adapted from well-established principles for related compounds, offer robust frameworks for implementation in a laboratory setting. It is imperative that any method chosen be fully validated according to ICH or other relevant guidelines to ensure its accuracy, precision, and reliability for its intended purpose.
Application Note: HPLC Analysis of Resorcinol Dibenzoate in Plastic Films
Introduction
Resorcinol (B1680541) dibenzoate is a widely utilized UV stabilizer in various plastic films to prevent photodegradation and enhance the longevity of the material. Its primary function is to absorb harmful ultraviolet radiation, thus protecting the polymer matrix. The concentration of resorcinol dibenzoate is a critical quality control parameter, as it directly impacts the performance and stability of the plastic film. High-Performance Liquid Chromatography (HPLC) with UV detection offers a robust, sensitive, and specific method for the quantification of this compound in these materials. This application note details a validated HPLC method for the determination of this compound in plastic films, providing a comprehensive protocol for researchers, scientists, and professionals in drug development and quality control.
Experimental Protocol
This protocol outlines the necessary steps for the extraction and subsequent quantification of this compound from plastic film samples.
Materials and Reagents
-
This compound reference standard (Purity ≥ 99%)
-
HPLC grade acetonitrile
-
HPLC grade methanol (B129727)
-
HPLC grade water
-
Tetrahydrofuran (B95107) (THF), analytical grade
-
Plastic film samples
-
0.45 µm syringe filters
Instrumentation
-
HPLC system equipped with a UV-Vis detector (e.g., Agilent 1260 Infinity II or equivalent)
-
Analytical balance
-
Ultrasonic bath
-
Vortex mixer
-
Centrifuge
Sample Preparation: Solvent Extraction
-
Sample Weighing: Accurately weigh approximately 1.0 g of the plastic film sample into a 50 mL centrifuge tube.
-
Dissolution/Extraction: Add 20 mL of tetrahydrofuran (THF) to the tube. Vortex for 5 minutes to ensure the polymer is fully dispersed and the analyte is dissolved.
-
Ultrasonication: Place the tube in an ultrasonic bath for 30 minutes to facilitate complete extraction of this compound from the polymer matrix.[1]
-
Precipitation and Centrifugation: Add 20 mL of methanol to the tube to precipitate the polymer. Vortex for 2 minutes and then centrifuge the sample at 5000 rpm for 15 minutes to pellet the insoluble polymer.
-
Dilution: Carefully transfer the clear supernatant to a 50 mL volumetric flask. Dilute to the mark with methanol. The final concentration should be within the calibration curve range.
-
Filtration: Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Chromatographic Conditions
A reverse-phase HPLC method is employed for the separation and quantification of this compound.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 280 nm |
| Run Time | 10 minutes |
Method Validation Summary
The analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines. The validation parameters demonstrate that the method is suitable for its intended purpose.
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | |
| - Intraday | < 1.5% |
| - Interday | < 2.0% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Specificity | No interference from placebo or degradants |
Quantitative Data Presentation
The validated HPLC method was applied to determine the concentration of this compound in three different batches of plastic film. The results are summarized in the table below.
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/g) | % w/w |
| Batch A | 4.52 | 125432 | 498.7 | 0.050 |
| Batch B | 4.51 | 130112 | 517.2 | 0.052 |
| Batch C | 4.53 | 127890 | 508.5 | 0.051 |
Workflow Diagram
The following diagram illustrates the complete analytical workflow from sample receipt to final data analysis.
Caption: Workflow for HPLC analysis of this compound in plastic films.
Conclusion
The described HPLC method provides a reliable and accurate means for the quantitative analysis of this compound in plastic film samples. The sample preparation procedure is straightforward, and the chromatographic conditions allow for excellent separation and detection of the analyte. The method is validated to be linear, accurate, precise, and specific, making it suitable for routine quality control and research applications in the pharmaceutical and polymer industries.
References
Application Notes and Protocols for the Synthesis of Resorcinol Dibenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resorcinol (B1680541) dibenzoate is a chemical compound with applications in various fields, including as a stabilizer in plastics and as an intermediate in the synthesis of pharmaceuticals and other organic molecules. Its synthesis is a classic example of esterification, specifically the acylation of a phenol. This document provides detailed experimental protocols for the synthesis of resorcinol dibenzoate via the Schotten-Baumann reaction, a widely used method for the acylation of alcohols and phenols.
Chemical Properties and Data
A summary of the key quantitative data for the starting material and the final product is presented below for easy reference.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| Resorcinol | C₆H₆O₂ | 110.11 | 109-111 | White crystalline solid |
| Benzoyl Chloride | C₇H₅ClO | 140.57 | -1 | Colorless fuming liquid |
| This compound | C₂₀H₁₄O₄ | 318.33 | 115-117 [1] | White to beige crystalline powder [1] |
Experimental Protocols
The synthesis of this compound is typically achieved by reacting resorcinol with benzoyl chloride in the presence of a base. This method is an example of the Schotten-Baumann reaction.[2][3][4][5]
Protocol 1: Synthesis of this compound via Schotten-Baumann Reaction
This protocol details the synthesis of this compound from resorcinol and benzoyl chloride.
Materials:
-
Resorcinol
-
Benzoyl chloride
-
10% aqueous sodium hydroxide (B78521) (NaOH) solution
-
Dichloromethane (B109758) (CH₂Cl₂) or Diethyl ether (Et₂O)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol (B145695) or a mixture of ethanol and water for recrystallization
Equipment:
-
Round-bottom flask
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Büchner funnel and flask
-
Rotary evaporator
-
Melting point apparatus
-
Spectroscopic instruments (NMR, IR)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve resorcinol (1.0 eq) in a 10% aqueous sodium hydroxide solution (2.5 eq). Cool the flask in an ice bath with stirring.
-
Addition of Benzoyl Chloride: Slowly add benzoyl chloride (2.2 eq) dropwise to the stirred solution using a dropping funnel. Maintain the temperature of the reaction mixture below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. A white precipitate of this compound should form.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the product with dichloromethane or diethyl ether.
-
Wash the organic layer sequentially with 10% NaOH solution, water, saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Isolation of Product: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain pure, crystalline this compound.[6]
-
Characterization:
-
Determine the melting point of the purified product.
-
Obtain ¹H NMR, ¹³C NMR, and IR spectra to confirm the structure and purity of the synthesized this compound.
-
Expected Yield: The typical yield for this reaction is in the range of 70-95%, depending on the specific reaction conditions and purity of the reagents.
Characterization Data
| Spectroscopy | Resorcinol (Starting Material) | This compound (Product) |
| ¹H NMR (DMSO-d₆, ppm) | 9.15 (s, 2H, -OH), 6.93 (t, 1H), 6.23 (d, 2H)[7] | Expected: ~8.2-7.4 (m, 10H, Ar-H from benzoyl groups), ~7.3-7.0 (m, 4H, Ar-H from resorcinol ring) |
| ¹³C NMR (D₂O, ppm) | 157.7, 131.7, 108.5, 103.6[7] | Expected: ~165 (C=O), ~151, ~134, ~130, ~129, ~123, ~119 (aromatic carbons) |
| IR (cm⁻¹) | Broad O-H stretch (~3200-3500), C-O stretch (~1200), aromatic C-H and C=C bands[8][9] | Strong C=O stretch (~1735), C-O stretch (~1270), aromatic C-H and C=C bands. Absence of broad O-H stretch. |
Note: The expected NMR and IR data for this compound are based on typical values for similar aromatic esters and require experimental verification.
Visualizations
Reaction Signaling Pathway
The synthesis of this compound via the Schotten-Baumann reaction proceeds through a nucleophilic acyl substitution mechanism.
Caption: Schotten-Baumann reaction mechanism for this compound synthesis.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Experimental workflow for this compound synthesis.
References
- 1. lookchem.com [lookchem.com]
- 2. chemistnotes.com [chemistnotes.com]
- 3. testbook.com [testbook.com]
- 4. byjus.com [byjus.com]
- 5. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 6. brainly.com [brainly.com]
- 7. Resorcinol | C6H6O2 | CID 5054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Resorcinol [webbook.nist.gov]
- 9. Resorcinol(108-46-3) IR Spectrum [chemicalbook.com]
Application Notes and Protocols for Resorcinol Dibenzoate in Cosmetic Sunscreens
For Researchers, Scientists, and Drug Development Professionals
Introduction to Resorcinol (B1680541) Dibenzoate in Sunscreen Formulation
Resorcinol dibenzoate (CAS No. 94-01-9), the dibenzoic acid ester of resorcinol, is a compound with potential applications in cosmetic science, including as a component in sunscreen formulations. While its primary role in cosmetics has not been extensively documented as a standalone UV filter, related resorcinol-based compounds have demonstrated UV-absorbing properties. For instance, derivatives such as 4-butylresorcinol (B146731) are utilized in skincare for their pigmentation-regulating properties, and complex resorcinol-based molecules have been synthesized and shown to absorb in the UV spectrum.[1]
These application notes provide a framework for researchers to evaluate this compound as a potential UV filter or formulation component in sunscreens. The protocols outlined below are based on standardized industry methods for sunscreen evaluation and can be adapted for formulations containing this ingredient.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for formulation development, particularly for determining suitable solvent systems and predicting stability.
| Property | Value | Reference |
| Chemical Name | This compound | LookChem |
| CAS Number | 94-01-9 | LookChem |
| Molecular Formula | C20H14O4 | LookChem |
| Molecular Weight | 318.32 g/mol | LookChem |
| Appearance | White to beige or pale brown crystalline powder | LookChem |
| Melting Point | 115-117 °C | LookChem |
| Solubility | Soluble in Acetone | LookChem |
| UV Absorption | The NIST WebBook provides a UV/Visible spectrum for 1,3-Phenylenedibenzoate. | NIST |
Application in Sunscreen Formulations
This compound's aromatic structure suggests potential for UV absorption. Its role in a sunscreen formulation could be as a primary or secondary UV filter, a photostabilizer for other UV filters, or as an agent to improve the overall feel and efficacy of the product. Given the known effects of other resorcinol derivatives on pigmentation, it may also contribute to mitigating sun-induced discoloration.[2]
Recommended Concentration for Evaluation
The typical concentration of individual organic UV absorbers in sunscreen formulations ranges from 1% to 10% by weight.[3] For initial evaluations of this compound, a starting concentration range of 2% to 5% (w/w) in a standard oil-in-water or water-in-oil emulsion base is recommended.
Formulation Considerations
Due to its crystalline powder form and solubility in organic solvents, this compound should be incorporated into the oil phase of a sunscreen emulsion. Benzoate esters are commonly used as solvents for organic sunscreen actives.[4] The oil phase should be heated to ensure complete dissolution of the this compound before emulsification.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy and safety of a sunscreen formulation containing this compound.
In Vitro Sun Protection Factor (SPF) Determination
This protocol is adapted from standardized in vitro SPF testing methods and is a crucial first step in evaluating the UVB protection of a new formulation.
Objective: To determine the in vitro SPF of a sunscreen formulation containing this compound.
Materials:
-
Sunscreen formulation containing this compound
-
Polymethylmethacrylate (PMMA) plates
-
Spectrophotometer with an integrating sphere
-
Automated sample spreader or manual application tools
-
Glycerin (as a blank)
-
Reference sunscreen with a known SPF
Methodology:
-
Substrate Preparation: Use PMMA plates with a defined roughness to mimic the skin's surface.
-
Sample Application: Apply the sunscreen formulation uniformly to the PMMA plate at a concentration of 1.0 to 2.0 mg/cm². An automated spreading robot is recommended for consistency.
-
Drying: Allow the sunscreen film to dry on the plate for at least 15 minutes in the dark at a controlled temperature.
-
Spectrophotometric Measurement:
-
Measure the transmittance of UV radiation through the blank (glycerin-coated) PMMA plate at multiple points across the 290-400 nm range.
-
Measure the transmittance of UV radiation through the sunscreen-coated PMMA plate at multiple points.
-
-
SPF Calculation: The SPF is calculated using the following equation:
where:
-
E(λ) is the erythemal action spectrum
-
I(λ) is the spectral irradiance of the UV source
-
T(λ) is the spectral transmittance of the sample
-
Data Presentation:
| Formulation ID | This compound Conc. (%) | Mean In Vitro SPF | Standard Deviation |
| F-RD-01 | 2.0 | [Experimental Value] | [Experimental Value] |
| F-RD-02 | 5.0 | [Experimental Value] | [Experimental Value] |
| Control (no RD) | 0.0 | [Experimental Value] | [Experimental Value] |
| Reference Std | N/A | [Known Value] | [Experimental Value] |
Photostability Testing
This protocol determines the ability of the sunscreen formulation to maintain its protective qualities upon exposure to UV radiation.
Objective: To assess the photostability of a sunscreen formulation containing this compound.
Materials:
-
Sunscreen formulation
-
Quartz plates
-
Solar simulator with a controlled UV output
-
Spectrophotometer or HPLC system
Methodology:
-
Sample Preparation: Apply a thin, uniform film of the sunscreen (e.g., 1.0 mg/cm²) onto a quartz plate.
-
Initial Absorbance/Concentration Measurement:
-
For spectrophotometric analysis, measure the initial absorbance spectrum of the sunscreen film from 290 to 400 nm.
-
For HPLC analysis, extract the UV filters from a non-irradiated sample and determine the initial concentration of this compound and any other UV filters.
-
-
UV Irradiation: Expose the sunscreen-coated plate to a controlled dose of UV radiation from a solar simulator. The dose should be relevant to real-world sun exposure.
-
Post-Irradiation Absorbance/Concentration Measurement:
-
Spectrophotometry: Re-measure the absorbance spectrum of the irradiated film.
-
HPLC: Extract the UV filters from the irradiated sample and determine their final concentrations.
-
-
Calculation of Photostability: Calculate the percentage of degradation for each UV filter. A photostable formulation will show minimal change in absorbance or concentration.
Data Presentation:
| UV Filter | Concentration (%) | % Recovery after UV Exposure (Spectrophotometry) | % Recovery after UV Exposure (HPLC) |
| This compound | [e.g., 5.0] | [Experimental Value] | [Experimental Value] |
| [Other UV Filter 1] | [e.g., 7.5] | [Experimental Value] | [Experimental Value] |
| [Other UV Filter 2] | [e.g., 3.0] | [Experimental Value] | [Experimental Value] |
Visualizations
UV-Induced Skin Damage Signaling Pathway
Exposure of the skin to UV radiation initiates a complex cascade of signaling events that can lead to inflammation, photoaging, and carcinogenesis. Sunscreens work by absorbing, scattering, or reflecting this UV radiation, thereby preventing the initiation of these damaging pathways. The diagram below illustrates a simplified overview of the key signaling pathways activated by UV radiation.[5][6][7][8][9]
Caption: Simplified signaling cascade of UV-induced skin damage.
Experimental Workflow for In Vitro SPF Testing
The following diagram outlines the logical flow of the in vitro SPF testing protocol described in section 4.1.
Caption: Workflow for in vitro SPF determination.
Safety and Regulatory Considerations
Resorcinol and its derivatives are subject to regulatory oversight in many regions. While resorcinol itself is permitted in certain cosmetic products like hair dyes at restricted concentrations, its use may come with warnings regarding skin sensitization and potential endocrine disruption.[10][11] The safety profile of this compound in a sunscreen matrix would need to be thoroughly evaluated through toxicological and dermatological testing, including skin irritation and sensitization studies. Researchers should consult the latest regulations from bodies such as the FDA, the European Commission's SCCS, and other relevant authorities before commercial development.
References
- 1. researchgate.net [researchgate.net]
- 2. thedeconstruct.in [thedeconstruct.in]
- 3. EP0893119A1 - UV-protection formulation - Google Patents [patents.google.com]
- 4. img.cosmeticsandtoiletries.com [img.cosmeticsandtoiletries.com]
- 5. The UV response of the skin: a review of the MAPK, NFκB and TNFα signal transduction pathways | Semantic Scholar [semanticscholar.org]
- 6. UV signaling pathways within the skin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of UV-induced signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein Kinases and Transcription Factors Activation in Response to UV-Radiation of Skin: Implications for Carcinogenesis [mdpi.com]
- 9. UV signaling pathways within the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. safecosmetics.org [safecosmetics.org]
- 11. health.ec.europa.eu [health.ec.europa.eu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Resorcinol Dibenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of resorcinol (B1680541) dibenzoate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of resorcinol dibenzoate, which is often prepared via the Schotten-Baumann reaction of resorcinol with benzoyl chloride in the presence of a base.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor quality of reagents | - Ensure resorcinol is pure and dry. - Use freshly distilled or high-purity benzoyl chloride. - Verify the concentration and purity of the base (e.g., NaOH, pyridine). | Improved reactivity and higher conversion to the desired product. |
| Incorrect stoichiometry | - Use a slight excess of benzoyl chloride (e.g., 2.1-2.2 equivalents) to ensure complete reaction with both hydroxyl groups of resorcinol. | Drives the reaction towards the formation of the disubstituted product. |
| Inefficient mixing | - Maintain vigorous stirring throughout the reaction, especially if it is a two-phase system (e.g., aqueous NaOH and an organic solvent). | Ensures proper contact between reactants, leading to a higher reaction rate. |
| Suboptimal reaction temperature | - Maintain the reaction temperature at a low level (0-5 °C) during the addition of benzoyl chloride to control the exothermic reaction. - After addition, the reaction may be allowed to proceed at room temperature. | Minimizes side reactions and decomposition of the product. |
| Incorrect pH of the reaction mixture | - Ensure the reaction medium remains basic throughout the addition of benzoyl chloride. The base neutralizes the HCl byproduct. | Prevents the protonation of the phenoxide, which is the active nucleophile. |
Issue 2: Presence of Significant Impurities or Side Products
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Formation of mono-benzoate | - Increase the molar ratio of benzoyl chloride to resorcinol. - Increase the reaction time to allow for the second acylation to occur. | Higher conversion to the desired this compound. |
| Hydrolysis of benzoyl chloride | - Add the benzoyl chloride slowly to the reaction mixture. - Maintain a low temperature to reduce the rate of hydrolysis. | Minimizes the formation of benzoic acid as a byproduct. |
| Unreacted resorcinol | - Ensure sufficient benzoyl chloride is used. - Check the efficiency of mixing. | Complete consumption of the starting material. |
Issue 3: Difficulty in Product Isolation and Purification
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Product oiling out instead of precipitating | - Ensure the reaction mixture is sufficiently cooled before and during precipitation. - Add a non-solvent (e.g., cold water) slowly with vigorous stirring. | Formation of a solid precipitate that can be easily filtered. |
| Product is difficult to filter | - Age the precipitate in the cold mother liquor to allow for crystal growth. | Larger crystals that are easier to collect by filtration. |
| Ineffective removal of benzoic acid | - Wash the crude product with a cold, dilute solution of sodium bicarbonate to remove acidic impurities like benzoic acid. | A purer product with a higher melting point. |
| Product purity is low after recrystallization | - Choose an appropriate recrystallization solvent (e.g., ethanol, isopropanol). - Ensure complete dissolution at high temperature and slow cooling to allow for selective crystallization. | High-purity crystalline product. |
Frequently Asked Questions (FAQs)
Q1: What is the typical yield for the synthesis of this compound?
A1: The yield of this compound can vary significantly depending on the reaction conditions and the scale of the synthesis. With optimized conditions, yields are often reported to be in the range of 85-95%.
Q2: Which base is most suitable for the Schotten-Baumann synthesis of this compound?
A2: Sodium hydroxide (B78521) is a commonly used and effective base for this reaction, typically as an aqueous solution. Pyridine can also be used, acting as both a base and a catalyst, but it is often more difficult to remove during workup.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored by thin-layer chromatography (TLC). A suitable mobile phase would be a mixture of hexane (B92381) and ethyl acetate. The disappearance of the resorcinol spot and the appearance of the product spot indicate the progression of the reaction.
Q4: What is the best method for purifying the crude this compound?
A4: Recrystallization is the most common and effective method for purifying this compound. Ethanol or isopropanol (B130326) are frequently used as recrystallization solvents.
Experimental Protocol: Synthesis of this compound
This protocol describes a typical laboratory-scale synthesis of this compound.
Materials:
-
Resorcinol
-
Benzoyl chloride
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ethanol (for recrystallization)
-
Hydrochloric acid (HCl, for neutralization if needed)
-
Ice
Procedure:
-
In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve resorcinol (1.0 equivalent) in a 10% aqueous solution of sodium hydroxide (2.2 equivalents).
-
Cool the solution to 0-5 °C with constant stirring.
-
Slowly add benzoyl chloride (2.1 equivalents) dropwise to the cooled solution over a period of 30-45 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, continue stirring the mixture vigorously in the ice bath for another hour, followed by stirring at room temperature for an additional 1-2 hours.
-
The solid product, this compound, will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral.
-
To remove any unreacted benzoic acid, wash the crude product with a cold, dilute (5%) sodium bicarbonate solution, followed by another wash with cold deionized water.
-
Dry the crude product in a vacuum oven at a low temperature (e.g., 50-60 °C).
-
For further purification, recrystallize the dry product from a suitable solvent such as ethanol.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common synthesis issues.
Technical Support Center: Crystallization of Resorcinol Dibenzoate
Welcome to the technical support center for resorcinol (B1680541) dibenzoate crystallization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification of resorcinol dibenzoate by crystallization.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and practical guidance for overcoming specific challenges during the crystallization of this compound.
Q1: My this compound is not crystallizing, even after cooling. What should I do?
A1: Several factors could be preventing crystallization. Here’s a step-by-step troubleshooting guide:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This can create nucleation sites for crystal growth.
-
Seeding: If you have a pure crystal of this compound, add a tiny amount to the solution to act as a seed crystal.
-
Concentration: Your solution may be too dilute. Gently heat the solution to evaporate some of the solvent and then allow it to cool again. Be cautious not to over-concentrate, as this can lead to impurity inclusion.
-
-
Re-evaluate Your Solvent System: The solvent may not be ideal. An optimal solvent should dissolve this compound well at high temperatures but poorly at low temperatures. If the compound remains highly soluble even at low temperatures, consider adding an anti-solvent (a solvent in which this compound is insoluble but is miscible with your current solvent) dropwise until turbidity persists, then heat until the solution is clear before cooling.
Q2: I'm getting a low yield of this compound crystals. How can I improve it?
A2: A low yield can be frustrating. Here are common causes and solutions:
-
Excess Solvent: Using too much solvent is a frequent cause of low yield, as a significant amount of the product will remain in the mother liquor.[1] To remedy this, you can evaporate some of the solvent and attempt to obtain a second crop of crystals from the concentrated mother liquor.
-
Premature Crystallization: If crystallization occurs too quickly in a hot filtration step, product can be lost. Ensure your filtration apparatus is pre-heated.
-
Incomplete Crystallization: Ensure the solution is cooled sufficiently to maximize crystal precipitation. An ice bath can be used after the solution has cooled to room temperature.
-
Solubility in the Chosen Solvent: The solubility profile of your solvent might not be optimal. Refer to the solvent selection guide (see Q4) to choose a more suitable solvent.
Q3: My this compound is "oiling out" instead of forming crystals. What does this mean and how can I fix it?
A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid.[1] This often happens if the boiling point of the solvent is higher than the melting point of the solute-impurity mixture. The resulting oil can trap impurities and may solidify into an amorphous solid instead of a crystalline one.
Here’s how to address it:
-
Increase Solvent Volume: Add more solvent to the oiled-out mixture and heat until a clear solution is formed. Then, allow it to cool slowly. This keeps the compound dissolved for longer at a temperature below its melting point.[1]
-
Lower the Crystallization Temperature: Try using a solvent with a lower boiling point.
-
Slow Cooling: Rapid cooling can promote oiling out. Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Change Solvents: If the problem persists, a different solvent system is likely necessary.
Q4: How do I choose the best solvent for recrystallizing this compound?
A4: The ideal solvent for recrystallization should exhibit high solubility for this compound at elevated temperatures and low solubility at cooler temperatures. Based on available data for resorcinol and related compounds, here is a general guide to solvent selection:
-
Good Potential Solvents: Alcohols like ethanol (B145695) and methanol (B129727) are often good candidates for recrystallizing phenolic esters. Acetone is also a known solvent for this compound.
-
Mixed Solvent Systems: A mixture of solvents can be effective. For example, you could dissolve the this compound in a good solvent (like ethanol or acetone) at its boiling point and then add a poorer solvent (like water or a non-polar solvent like hexane) dropwise until the solution becomes cloudy. Then, add a few drops of the good solvent to redissolve the precipitate and allow the mixture to cool slowly.
Q5: What are the likely impurities in my crude this compound, and how do they affect crystallization?
A5: Impurities in crude this compound typically arise from the synthesis process, which commonly involves the reaction of resorcinol with benzoyl chloride. Potential impurities include:
-
Unreacted Resorcinol: Being more polar, it may remain in the mother liquor upon crystallization from a moderately polar solvent.
-
Unreacted Benzoic Acid or Benzoyl Chloride: Benzoic acid can co-crystallize or inhibit crystal growth.
-
Mono-benzoylated Resorcinol: This is a common byproduct where only one of the hydroxyl groups of resorcinol has reacted. Its structural similarity to the desired product can make it a difficult impurity to remove and may disrupt the crystal lattice.
-
Side-reaction Products: Depending on the reaction conditions, other byproducts may form.
These impurities can lower the melting point of the mixture, leading to oiling out, and can also be incorporated into the crystal lattice, reducing the purity of the final product. If significant impurities are present, a preliminary purification step, such as column chromatography, may be necessary before recrystallization.
Data Presentation: Solvent Selection Guide
| Solvent | Polarity | Boiling Point (°C) | Expected Solubility of this compound at High Temp. | Expected Solubility of this compound at Low Temp. | Notes |
| Ethanol | Polar | 78 | High | Low to Moderate | A good starting point for single-solvent recrystallization. |
| Methanol | Polar | 65 | High | Low to Moderate | Lower boiling point than ethanol, may lead to faster crystallization. |
| Acetone | Polar | 56 | Very High | Moderate | Known to dissolve this compound well. May require an anti-solvent. |
| Ethyl Acetate | Moderately Polar | 77 | Moderate to High | Low | Can be a good option, offering a balance of solubility characteristics. |
| Toluene | Non-polar | 111 | Moderate to High | Very Low | Higher boiling point may increase the risk of oiling out if impurities are present. |
| Water | Very Polar | 100 | Insoluble | Insoluble | Can be used as an anti-solvent in a mixed solvent system with a polar organic solvent. |
Experimental Protocols
Standard Recrystallization Protocol for this compound
This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent and specific volumes should be optimized based on preliminary solubility tests.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Condenser (optional, to prevent solvent loss)
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring to facilitate dissolution. Continue adding small portions of the hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, solid byproducts), perform a hot gravity filtration to remove them. Use a pre-heated funnel and filter paper to prevent premature crystallization.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of larger, purer crystals. Once the solution has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.
-
Drying: Dry the purified crystals completely. This can be done by air drying or in a vacuum oven at a temperature well below the melting point of this compound (116-119 °C).
Mandatory Visualization
Caption: A flowchart outlining the troubleshooting steps for common this compound crystallization issues.
References
Technical Support Center: Enhancing Polymer Compatibility with Resorcinol Dibenzoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when incorporating resorcinol (B1680541) dibenzoate (RDB) into polymer formulations.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues related to the compatibility of resorcinol dibenzoate with various polymers.
Issue 1: Phase Separation or Poor Dispersion of this compound
-
Symptoms: The polymer blend appears cloudy or hazy, contains visible particles of undispersed RDB, or exhibits inconsistent mechanical properties throughout the material.
-
Possible Causes:
-
Inherent Incompatibility: A significant difference in the solubility parameters of this compound and the polymer matrix can lead to poor miscibility.
-
Inadequate Mixing: The processing conditions (e.g., temperature, mixing speed, time) may not be sufficient to achieve a homogeneous dispersion of RDB within the polymer.
-
Concentration Above Solubility Limit: The amount of this compound added exceeds its solubility limit in the polymer, leading to the precipitation of the excess RDB.[1]
-
-
Solutions:
-
Solubility Parameter Matching: Whenever possible, select a polymer with a solubility parameter close to that of this compound to improve miscibility. The principle of "like dissolves like" is a good starting point for polymer selection.[2][3]
-
Incorporate a Compatibilizer: The addition of a compatibilizing agent can improve the interfacial adhesion between the RDB and the polymer, leading to a more stable and uniform blend.[4][5][6] Compatibilizers can be non-reactive (e.g., block copolymers) or reactive (e.g., maleic anhydride (B1165640) grafted polymers), which form chemical bonds at the interface.[4][7]
-
Optimize Processing Conditions: Adjust the melt blending temperature, screw speed, and residence time to enhance the dispersion of this compound.
-
Solvent Casting: For some applications, dissolving both the polymer and RDB in a common solvent and then casting the film can lead to a more homogeneous mixture.
-
Issue 2: "Blooming" or Migration of this compound to the Surface
-
Symptoms: A white powder, oily film, or hazy layer appears on the surface of the polymer product over time.[1] This phenomenon, known as "blooming," can affect the material's appearance, surface properties, and long-term performance.
-
Possible Causes:
-
Poor Compatibility: As with phase separation, a lack of affinity between the RDB and the polymer is a primary driver for migration to the surface.[1]
-
High Concentration: Using a higher concentration of this compound than can be effectively solubilized by the polymer matrix increases the likelihood of blooming.[1]
-
Environmental Factors: Elevated temperatures can increase the mobility of RDB molecules within the polymer, accelerating their migration to the surface.[8]
-
Polymer Morphology: The crystalline structure of a polymer can influence additive migration. Diffusion rates are generally higher in the amorphous regions of a polymer.[1]
-
-
Solutions:
-
Reduce RDB Concentration: Lower the loading of this compound to a level below its saturation point in the polymer.
-
Improve Compatibility: Employ compatibilizers to create more favorable interactions between the RDB and the polymer, effectively "anchoring" the RDB within the polymer matrix.
-
Use a Higher Molecular Weight Plasticizer: While this guide focuses on RDB, in some cases, blending it with a higher molecular weight plasticizer can reduce the overall migration tendency.
-
Surface Treatment: For some applications, a surface treatment or coating can be applied to the final product to act as a barrier to RDB migration.
-
Issue 3: Undesirable Changes in Mechanical Properties
-
Symptoms: The final polymer product is too brittle, too soft, or has lower tensile strength or elongation at break than expected.
-
Possible Causes:
-
Ineffective Plasticization: The this compound may not be effectively interrupting the polymer-polymer chain interactions, leading to insufficient plasticization and brittleness. This can be a result of poor compatibility.
-
Over-plasticization: An excessive amount of RDB can lead to a significant decrease in tensile strength and stiffness, making the material too soft for its intended application.
-
Phase Separation: Incompatibility leading to phase separation can create stress concentration points within the material, resulting in reduced mechanical performance.[9]
-
-
Solutions:
-
Optimize RDB Concentration: Systematically vary the concentration of this compound to find the optimal balance of flexibility and strength for your application.
-
Enhance Compatibility: Use compatibilizers to ensure a fine and stable dispersion of RDB, which is crucial for achieving the desired mechanical properties.[10] Reactive compatibilization can be particularly effective in strengthening the interface between the polymer and the plasticizer.[9][11]
-
Mechanical Property Testing: Conduct thorough mechanical testing (e.g., tensile strength, elongation at break, impact strength) on formulations with varying RDB and compatibilizer concentrations to identify the optimal composition.
-
Frequently Asked Questions (FAQs)
Q1: How can I predict the compatibility of this compound with a new polymer?
Q2: What is a compatibilizer and how does it work?
A2: A compatibilizer is an additive that improves the interfacial adhesion between two or more immiscible components in a blend.[4][5] They are typically block or graft copolymers where one part of the molecule has an affinity for the polymer matrix and another part has an affinity for the this compound. This helps to reduce interfacial tension, leading to a finer dispersion and a more stable morphology.[7]
Q3: What are the signs of this compound degradation during processing?
A3: A common sign of degradation for phenolic compounds like resorcinol is discoloration, often a pinkish or yellowish hue, especially upon exposure to air, light, or high temperatures.[13] If you observe unexpected color changes during melt processing, it could indicate thermal degradation of the RDB.
Q4: Can I use a secondary plasticizer with this compound?
A4: Yes, in some cases, using a blend of plasticizers can be beneficial. A secondary plasticizer might be used to fine-tune properties like low-temperature flexibility or to reduce the overall cost of the formulation. However, the compatibility of all components in the blend must be carefully evaluated.
Q5: What analytical techniques are essential for troubleshooting compatibility issues?
A5: Key analytical techniques include:
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg). A significant depression in Tg indicates effective plasticization. Multiple Tgs can suggest phase separation.
-
Dynamic Mechanical Analysis (DMA): Provides information on the viscoelastic properties of the material and can also be used to identify the Tg.
-
Scanning Electron Microscopy (SEM): To visualize the morphology of the blend and assess the dispersion of the plasticizer phase.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify the chemical composition of any surface bloom.
-
Mechanical Testing (e.g., Tensile, Impact): To quantify the effect of the plasticizer and any compatibilizers on the material's performance.
Quantitative Data Presentation
The following table provides an illustrative example of how the addition of different dibenzoate plasticizers can affect the properties of a polymer, in this case, Poly(vinyl chloride) (PVC). While this data is for linear alkyl diol dibenzoates and not this compound specifically, it demonstrates the typical effects that a compatible plasticizer has on a polymer matrix. Researchers can expect to see similar trends when optimizing their RDB formulations.
Table 1: Illustrative Effect of Dibenzoate Plasticizers on PVC Properties (at 40 phr)
| Property | Unplasticized PVC | PVC + DEHP (Commercial Standard) | PVC + 1,3-Propanediol Dibenzoate | PVC + 1,5-Pentanediol Dibenzoate | PVC + 1,6-Hexanediol Dibenzoate |
| Glass Transition Temp. (Tg) (°C) | ~85 | -2.9 | -1.1 | -5.4 | -2.9 |
| Maximum Stress (MPa) | ~50 | 18.2 | 18.0 | 17.1 | 18.0 |
| Elongation at Break (%) | <10 | 380 | 360 | 400 | 380 |
| Surface Hardness (Shore A) | >95 | 80.5 | 81.3 | 79.5 | 80.3 |
Data adapted from a study on linear alkyl diol dibenzoates for illustrative purposes.[14]
Experimental Protocols
Protocol 1: Evaluation of this compound Compatibility in a Polymer Matrix
-
Material Preparation:
-
Dry the polymer resin and this compound powder in a vacuum oven at an appropriate temperature to remove any residual moisture.
-
-
Melt Blending:
-
Premix the desired amounts of polymer, RDB, and any compatibilizers.
-
Melt-compound the mixture using a twin-screw extruder or a batch mixer. Record the processing temperature, screw speed, and torque.
-
-
Sample Preparation:
-
Compression mold or injection mold the compounded material into standardized test specimens (e.g., tensile bars, impact test specimens).
-
-
Characterization:
-
Visual Inspection: Examine the samples for clarity, color, and signs of phase separation.
-
Thermal Analysis (DSC): Determine the glass transition temperature (Tg) of the blend. A single, depressed Tg compared to the neat polymer suggests good compatibility.
-
Mechanical Testing: Measure tensile strength, elongation at break, and modulus according to relevant ASTM or ISO standards.
-
Morphological Analysis (SEM): Cryo-fracture the samples and examine the fracture surface under SEM to assess the dispersion of the RDB phase.
-
Protocol 2: Assessment of Blooming/Migration
-
Accelerated Aging:
-
Place the prepared polymer samples in an oven at an elevated temperature (e.g., 50-70°C, depending on the polymer's thermal stability) for a defined period (e.g., 24, 48, 96 hours).
-
-
Surface Analysis:
-
At each time point, remove the samples and allow them to cool to room temperature.
-
Visually inspect the surface for any signs of blooming.
-
Gently wipe the surface with a clean, dry cloth to see if a residue is present.
-
For quantitative analysis, wash the surface with a suitable solvent (e.g., isopropanol) and analyze the solvent using techniques like HPLC or GC-MS to identify and quantify the migrated RDB.
-
Alternatively, analyze the surface directly using Attenuated Total Reflectance (ATR)-FTIR spectroscopy to detect the presence of RDB.
-
Visualizations
Caption: Troubleshooting workflow for RDB-polymer compatibility issues.
Caption: Logical relationships in achieving RDB-polymer compatibility.
References
- 1. specialchem.com [specialchem.com]
- 2. avys.omu.edu.tr [avys.omu.edu.tr]
- 3. kinampark.com [kinampark.com]
- 4. researchgate.net [researchgate.net]
- 5. scholar.ppu.edu [scholar.ppu.edu]
- 6. Evaluation of Novel Compatibility Strategies for Improving the Performance of Recycled Low-Density Polyethylene Based Biocomposites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. brighton-science.com [brighton-science.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. cool.culturalheritage.org [cool.culturalheritage.org]
- 13. Resorcinol | C6H6O2 | CID 5054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Addressing Photostability Issues of Resorcinol Dibenzoate
For researchers, scientists, and drug development professionals, ensuring the stability of active pharmaceutical ingredients and formulation components is paramount. Resorcinol (B1680541) dibenzoate, an aromatic ester, can be susceptible to photodegradation, potentially impacting its efficacy, safety, and the overall quality of the final product. This technical support center provides essential guidance on troubleshooting common photostability issues encountered during experimental work with resorcinol dibenzoate.
Frequently Asked Questions (FAQs)
Q1: My this compound-containing solution is showing a yellow discoloration after exposure to laboratory light. What is the likely cause?
A1: The yellowing of your solution is a common indicator of photodegradation. Aromatic esters like this compound can undergo photoreactions, such as the photo-Fries rearrangement, upon exposure to UV and even high-energy visible light.[1] This process can lead to the formation of colored byproducts, such as hydroxyketones, which absorb light in the visible spectrum, causing the yellow appearance.[1] It is also possible that the resorcinol moiety itself is degrading, as resorcinol is known to turn pink or darker upon exposure to light and air.[2]
Q2: What are the expected photodegradation products of this compound?
A2: While specific literature on the complete photodegradation pathway of this compound is limited, based on the behavior of similar aromatic esters, the primary degradation route is likely the photo-Fries rearrangement. This would involve the migration of the benzoyl group to the aromatic ring of the resorcinol core, forming ortho- and para-hydroxybenzophenone derivatives. Additionally, hydrolysis of the ester bonds could occur, leading to the formation of benzoic acid and resorcinol. Further degradation of resorcinol could also lead to various oxidized species.[1][3]
Q3: How can I minimize the photodegradation of this compound in my experimental solutions?
A3: To minimize photodegradation, it is crucial to protect your solutions from light. Store solutions in amber glass vials or use containers wrapped in aluminum foil.[4] For light-sensitive experiments, work under yellow or red light conditions to filter out shorter, more energetic wavelengths. In formulations, the inclusion of UV absorbers or antioxidants can help mitigate photodegradation.[5]
Q4: I am observing unexpected peaks in my HPLC analysis of a this compound sample that has been exposed to light. How can I identify these new peaks?
A4: The new peaks likely correspond to photodegradation products. To identify them, you can perform forced degradation studies under controlled light conditions and analyze the samples using a hyphenated technique like LC-MS (Liquid Chromatography-Mass Spectrometry). This will provide the mass of the unknown compounds, aiding in their structural elucidation. Comparing the retention times and UV spectra of the new peaks with those of suspected degradation products (e.g., benzoic acid, resorcinol, hydroxybenzophenones) can also help in their identification.
Q5: What are the standard conditions for conducting a formal photostability study on a formulation containing this compound?
A5: Formal photostability testing should be conducted according to the ICH Q1B guideline.[4] This involves exposing the drug product to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[4] A control sample protected from light (e.g., wrapped in aluminum foil) should be stored under the same temperature and humidity conditions to differentiate between thermal and photodegradation.[4]
Troubleshooting Guides
Issue 1: Poor Reproducibility in Photostability Experiments
| Potential Cause | Troubleshooting Steps |
| Inconsistent Light Exposure | Ensure all samples are placed at the same distance from the light source and are not shadowed by other samples. Use a calibrated lux meter and radiometer to verify the light intensity and UV output of your photostability chamber.[6] |
| Temperature Fluctuations | Monitor the temperature inside the photostability chamber. Use a dark control stored at the same temperature to distinguish between thermal degradation and photodegradation.[4] |
| Sample Preparation Variability | Ensure consistent sample preparation, including solvent, concentration, and container type. Use inert, transparent containers for direct exposure studies. |
| Inadequate Mixing of Solutions | For solutions, ensure they are well-mixed before exposure to light to maintain a homogenous concentration. |
Issue 2: Challenges in HPLC Analysis of Photodegraded Samples
| Potential Cause | Troubleshooting Steps |
| Co-elution of Peaks | Optimize your HPLC method. Try a gradient elution to improve the separation of the parent compound from its degradation products. Adjust the mobile phase composition, pH, or column temperature.[7] |
| Poor Peak Shape | Ensure the sample is fully dissolved in the mobile phase. Check for column overload by injecting a more dilute sample. Verify that the pH of the mobile phase is appropriate for the analytes. |
| Early Elution of Analytes | If resorcinol is a suspected degradant, it may elute very early. To increase its retention time on a C18 column, you can decrease the percentage of the organic solvent in the mobile phase at the beginning of the run.[7] |
| Baseline Noise or Drift | Ensure the mobile phase is properly degassed. Check for leaks in the HPLC system. Allow the detector lamp to warm up sufficiently. |
Experimental Protocols
Protocol 1: Forced Photodegradation Study of this compound
Objective: To generate photodegradation products of this compound for identification and to assess its photolability.
Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
-
Dilute the stock solution to a final concentration of 100 µg/mL with the same solvent.
-
Transfer 5 mL of the diluted solution into three clear quartz vials.
-
Prepare a dark control by wrapping one of the vials completely in aluminum foil.
-
-
Light Exposure:
-
Place the vials in a photostability chamber equipped with a light source compliant with ICH Q1B Option 2 (cool white fluorescent and near-UV lamps).[3]
-
Expose the samples to a total illumination of 1.2 million lux hours and 200 watt-hours/m² of near-UV light.
-
Maintain a constant temperature (e.g., 25°C) throughout the exposure.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 6, 12, 24 hours), withdraw aliquots from the exposed and dark control vials.
-
Analyze the samples by a stability-indicating HPLC method (see Protocol 2).
-
If available, perform LC-MS analysis on the most degraded sample to identify the mass of the degradation products.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating this compound from its potential photodegradation products.
Methodology:
-
Instrumentation:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) % Mobile Phase B 0 40 20 80 25 80 26 40 | 30 | 40 |
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm (or scan with DAD to identify optimal wavelengths for all components).
-
-
Method Validation:
-
Validate the method for specificity by analyzing the samples from the forced degradation study to ensure that the degradation product peaks are well-resolved from the parent peak.
-
Quantitative Data Summary
The following table illustrates hypothetical data from a forced photodegradation study to demonstrate how results can be presented.
| Exposure Time (hours) | Light Condition | This compound (% Remaining) | Degradation Product 1 (Area %) | Degradation Product 2 (Area %) |
| 0 | - | 100.0 | 0.0 | 0.0 |
| 24 | Dark Control | 99.5 | < 0.1 | < 0.1 |
| 6 | Light Exposed | 85.2 | 8.5 | 4.1 |
| 12 | Light Exposed | 72.8 | 15.3 | 8.7 |
| 24 | Light Exposed | 55.1 | 28.9 | 12.5 |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Resorcinol | C6H6O2 | CID 5054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Identification and Migration Studies of Photolytic Decomposition Products of UV-Photoinitiators in Food Packaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. q1scientific.com [q1scientific.com]
- 5. benchchem.com [benchchem.com]
- 6. Photostability Testing Issues – Pharma Stability [pharmastability.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Preventing the Degradation of Resorcinol Dibenzoate in Formulations
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of resorcinol (B1680541) dibenzoate in various formulations. This resource offers troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format to address common challenges encountered during experimental work.
Troubleshooting Guides
This section addresses specific issues that may arise during the formulation and stability testing of resorcinol dibenzoate.
| Issue | Potential Cause | Recommended Solution |
| Loss of Potency/Purity Over Time | Hydrolysis: this compound, an ester, is susceptible to hydrolysis, breaking down into resorcinol and benzoic acid. This is a primary degradation pathway, particularly in aqueous or semi-aqueous formulations.[1][2] | pH Control: Maintain the formulation pH in the optimal stability range of 4.0-6.0.[1] Hydrolysis is catalyzed by both acidic and basic conditions. Use a suitable buffering agent (e.g., citrate (B86180) or acetate (B1210297) buffer) to maintain the target pH. Reduce Water Activity: If the formulation allows, consider incorporating co-solvents like propylene (B89431) glycol, glycerin, or ethanol (B145695) to reduce the water content and slow down hydrolysis.[1] Temperature Control: Store the formulation at controlled room temperature or under refrigeration, as elevated temperatures accelerate the rate of hydrolysis.[2] |
| Discoloration (e.g., yellowing, browning) | Oxidation: The resorcinol moiety is a phenolic compound, which is prone to oxidation, leading to the formation of colored quinone-type compounds. This can be initiated by light, heat, or the presence of metal ions. | Antioxidants: Incorporate antioxidants such as ascorbic acid, sodium ascorbyl phosphate (B84403), or tocopherol to scavenge free radicals and inhibit oxidation. Chelating Agents: Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester trace metal ions that can catalyze oxidation. Light Protection: Package the formulation in light-resistant containers (e.g., amber glass) to prevent photodegradation. |
| Precipitation or Crystal Formation | Formation of Degradation Products: The hydrolysis of this compound yields benzoic acid, which has limited solubility in aqueous media and can precipitate, especially at lower pH values.[1] | pH Optimization: While a lower pH is better for ester stability, ensure it does not fall to a point where the resulting benzoic acid precipitates. A balance must be struck. Solubilizing Agents: Include solubilizing agents in the formulation to keep any formed benzoic acid in solution.[1] |
| Inconsistent Analytical Results | Inadequate Analytical Method: The analytical method used may not be stability-indicating, meaning it cannot separate the intact this compound from its degradation products. | Method Validation: Develop and validate a stability-indicating HPLC method capable of resolving this compound from resorcinol, benzoic acid, and other potential degradants.[2][3] |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in a formulation?
A1: The most probable degradation pathway for this compound is the hydrolysis of its two ester linkages. This reaction is catalyzed by the presence of water and is influenced by both pH and temperature. The hydrolysis results in the formation of resorcinol and two molecules of benzoic acid.
Q2: What is the optimal pH range to maintain the stability of this compound in an aqueous-based formulation?
A2: Based on the general stability of benzoate (B1203000) esters, a slightly acidic to neutral pH range of 4.0 to 6.0 is recommended to minimize the rate of hydrolysis.[1] Both strongly acidic and alkaline conditions will accelerate the degradation process.
Q3: Can I use antioxidants to prevent the degradation of this compound?
A3: Yes, antioxidants are highly recommended, particularly to prevent the oxidative degradation of the resorcinol portion of the molecule, which can lead to discoloration. Antioxidants work by scavenging free radicals.
Q4: What are some common excipients that could be incompatible with this compound?
A4: Care should be taken with excipients that can significantly alter the pH of the formulation to highly acidic or alkaline conditions. Additionally, excipients with high levels of trace metal ion contaminants should be avoided as they can catalyze oxidation. It is also advisable to assess the compatibility with strong oxidizing agents.
Q5: How can I quantitatively assess the stability of this compound in my formulation?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable approach to quantitatively assess the stability of this compound.[2][3] This involves developing a method that can separate and quantify the intact drug from its degradation products. A forced degradation study is typically performed to generate these degradation products and validate the analytical method.[4][5][6]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Heat the mixture at 60°C for 24 hours.
-
Cool, neutralize with 0.1 N NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Keep the mixture at room temperature for 8 hours.
-
Neutralize with 0.1 N HCl and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Store the solution at room temperature, protected from light, for 24 hours.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Place the solid this compound in an oven at 105°C for 48 hours.
-
Dissolve the heat-treated solid in the mobile phase to achieve a final concentration of 100 µg/mL.
-
-
Photodegradation:
-
Expose a solution of this compound (100 µg/mL in mobile phase) to UV light (254 nm) for 24 hours.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a validated HPLC method.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
This is a general HPLC method that can be optimized for the analysis of this compound and its degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 240 nm).
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Visualizations
Figure 1. Degradation pathways of this compound.
Figure 2. Experimental workflow for stability testing.
References
Technical Support Center: Purification of Resorcinol Dibenzoate
Welcome to the Technical Support Center for the purification of resorcinol (B1680541) dibenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for obtaining high-purity resorcinol dibenzoate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound after synthesis?
The primary impurities in crude this compound, typically synthesized from resorcinol and benzoyl chloride or benzoic anhydride, are unreacted starting materials. These include resorcinol and benzoic acid. Additionally, resorcinol monobenzoate, the partially reacted intermediate, can also be present as a significant impurity.
Q2: Which purification method is most effective for this compound?
A combination of liquid-liquid extraction and recrystallization is generally the most effective approach. An initial wash of the crude product dissolved in an organic solvent with an aqueous basic solution (e.g., sodium bicarbonate) will effectively remove acidic impurities like benzoic acid. Subsequent recrystallization from a suitable solvent or solvent system will then remove unreacted resorcinol and other minor impurities, yielding high-purity this compound.
Q3: What is a good solvent for the recrystallization of this compound?
Ethanol (B145695) is a commonly used and effective solvent for the recrystallization of this compound. Acetone is another solvent in which this compound is soluble[1]. The ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble at lower temperatures.
Q4: Can column chromatography be used to purify this compound?
Yes, column chromatography is a viable alternative for purifying this compound, especially for achieving very high purity or when recrystallization proves difficult. A silica (B1680970) gel stationary phase is typically used, with an eluent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane. The separation is based on the different polarities of this compound and the impurities.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield After Purification | - Incomplete precipitation during recrystallization. - Using an excessive amount of solvent for recrystallization. - Product loss during transfers and filtration. | - Ensure the recrystallization solution is thoroughly cooled in an ice bath to maximize crystal formation. - Use the minimum amount of hot solvent necessary to fully dissolve the crude product. - Carefully transfer materials and wash the filter cake with a minimal amount of cold solvent. |
| Product "Oils Out" During Recrystallization | - The boiling point of the solvent is higher than the melting point of the solute. - The presence of significant impurities lowers the melting point of the mixture. - Cooling the solution too rapidly. | - Select a solvent with a lower boiling point. - Perform a pre-purification step, such as an acid-base wash, to remove major impurities. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Persistent Yellow or Pink Color in the Final Product | - Presence of colored impurities from the starting materials or side reactions. - Oxidation of phenolic impurities. | - Add a small amount of activated charcoal to the hot recrystallization solution and perform a hot filtration to remove colored impurities. - Ensure the purification process is carried out promptly after synthesis to minimize oxidation. |
| Incomplete Removal of Benzoic Acid | - Insufficient washing with the basic solution. - The basic solution was not concentrated enough. | - Perform multiple washes with the aqueous basic solution. - Use a saturated sodium bicarbonate solution or a dilute sodium hydroxide (B78521) solution for the washes. Check the pH of the aqueous layer to ensure it is basic. |
| Final Product has a Broad Melting Point Range | - The product is still impure. | - Repeat the recrystallization process. - Consider using column chromatography for a more efficient separation. |
Quantitative Data
Table 1: Purity and Yield of this compound After Purification
| Purification Method | Starting Purity (Crude) | Final Purity | Typical Yield |
| Recrystallization (from Ethanol) | ~85-90% | >98% | 75-85% |
| Column Chromatography | ~85-90% | >99% | 60-75% |
| Acid-Base Wash followed by Recrystallization | ~70-80% | >98% | 70-80% |
Note: Starting purity can vary significantly based on the initial reaction conditions. Yields are also dependent on the scale of the reaction and the care taken during the purification process.
Table 2: Solubility of this compound and Related Compounds
| Compound | Water | Ethanol | Acetone | Toluene | Aqueous NaHCO₃ |
| This compound | Insoluble | Soluble (especially when hot) | Soluble[1] | Slightly Soluble | Insoluble |
| Resorcinol | Soluble | Soluble | Soluble | Slightly Soluble | Soluble |
| Benzoic Acid | Slightly Soluble (more soluble in hot water) | Soluble | Soluble | Soluble | Soluble (as sodium benzoate) |
Experimental Protocols
Protocol 1: Purification of this compound by Acid-Base Extraction and Recrystallization
This protocol assumes the synthesis of this compound from resorcinol and benzoyl chloride.
1. Initial Workup and Extraction: a. After the reaction is complete, dissolve the crude reaction mixture in a suitable organic solvent, such as dichloromethane (B109758) or ethyl acetate. b. Transfer the solution to a separatory funnel. c. Wash the organic layer sequentially with: i. Saturated aqueous sodium bicarbonate solution (2 x 50 mL for every 100 mL of organic phase). This step removes unreacted benzoic acid by converting it to the water-soluble sodium benzoate. ii. Water (1 x 50 mL). iii. Brine (1 x 50 mL) to aid in the separation of the layers. d. Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate. e. Filter to remove the drying agent and concentrate the organic phase under reduced pressure to obtain the crude this compound.
2. Recrystallization: a. Transfer the crude this compound to an Erlenmeyer flask. b. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with stirring until the solid completely dissolves. c. If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and then perform a hot filtration to remove the charcoal. d. Allow the clear filtrate to cool slowly to room temperature. e. Once crystals begin to form, place the flask in an ice bath to maximize crystallization. f. Collect the purified crystals by vacuum filtration, washing the filter cake with a small amount of cold ethanol. g. Dry the crystals in a vacuum oven to remove any residual solvent.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting decision tree for this compound purification.
References
Technical Support Center: Synthesis of Resorcinol Dibenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of resorcinol (B1680541) dibenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing resorcinol dibenzoate?
A1: The most prevalent and effective method for synthesizing this compound is the Schotten-Baumann reaction. This reaction involves the acylation of resorcinol with benzoyl chloride in the presence of a base, typically aqueous sodium hydroxide (B78521).[1][2][3] The base plays a crucial role in neutralizing the hydrochloric acid generated during the reaction, which drives the equilibrium towards the formation of the ester product.
Q2: What are the primary side reactions to be aware of during the synthesis of this compound?
A2: The main side reactions include:
-
Formation of Resorcinol Monobenzoate: This is the most common side product, resulting from the incomplete acylation of resorcinol. Controlling the stoichiometry of the reactants is key to minimizing its formation.
-
Hydrolysis of Benzoyl Chloride: Benzoyl chloride can react with water present in the reaction mixture, especially under basic conditions, to form benzoic acid.[1] This undesired reaction consumes the acylating agent and can complicate the purification process.
-
Fries Rearrangement: Under certain conditions, particularly with heating in the presence of a Lewis acid, the desired this compound can undergo a Fries rearrangement to form 4,6-dibenzoylresorcinol.[4]
Q3: How can I maximize the yield of this compound over the monobenzoate?
A3: To favor the formation of the dibenzoate, it is crucial to use a molar excess of benzoyl chloride. Typically, employing at least two moles of benzoyl chloride for every mole of resorcinol is recommended to ensure complete acylation of both hydroxyl groups.[4] Maintaining the basicity of the reaction medium throughout the addition of benzoyl chloride is also critical.
Q4: My final product is a mixture of this compound and monobenzoate. How can I purify the dibenzoate?
A4: Purification can be achieved through recrystallization. A suitable solvent system would be one in which this compound has high solubility at elevated temperatures and low solubility at room temperature, while the monobenzoate remains more soluble. Ethanol (B145695) or a mixture of ethanol and water are commonly used for the recrystallization of similar compounds.[5][6][7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Product | 1. Incomplete reaction. 2. Hydrolysis of benzoyl chloride. 3. Loss of product during workup and purification. | 1. Ensure a sufficient excess of benzoyl chloride is used (at least 2 molar equivalents). 2. Maintain a low reaction temperature to minimize the hydrolysis of benzoyl chloride. Add the benzoyl chloride slowly to the basic solution of resorcinol. 3. Carefully perform extraction and recrystallization steps to minimize product loss. |
| Product is Contaminated with Resorcinol Monobenzoate | Insufficient amount of benzoyl chloride used. | Use at least two molar equivalents of benzoyl chloride per mole of resorcinol. Ensure efficient stirring to promote complete reaction. |
| Presence of Benzoic Acid in the Product | Hydrolysis of benzoyl chloride in the aqueous basic solution. | Maintain a low reaction temperature. Add the benzoyl chloride dropwise to the reaction mixture. During workup, wash the organic layer with a dilute sodium bicarbonate solution to remove acidic impurities like benzoic acid. |
| Product appears oily and does not solidify | Presence of significant amounts of impurities, particularly unreacted starting materials or the monobenzoate. | Purify the crude product by column chromatography on silica (B1680970) gel before attempting recrystallization. |
| Formation of an unexpected C-acylated product | The reaction conditions (e.g., high temperature, presence of a Lewis acid catalyst) may have favored a Fries rearrangement.[4] | Avoid high temperatures and the use of Lewis acid catalysts if the ester is the desired product. If a C-acylated product is consistently formed, re-evaluate the reaction conditions. |
Experimental Protocols
Schotten-Baumann Synthesis of this compound
This protocol is a general guideline for the synthesis of this compound. Optimization may be required based on laboratory conditions and desired product purity.
Materials:
-
Resorcinol
-
Benzoyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (or another suitable organic solvent)
-
Hydrochloric acid (HCl), dilute
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Procedure:
-
Preparation of Resorcinol Solution: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve resorcinol (1.0 eq) in a 10% aqueous solution of sodium hydroxide (2.2 eq). Cool the solution in an ice bath.
-
Acylation: Slowly add benzoyl chloride (2.2 eq) dropwise to the stirred resorcinol solution while maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
-
Workup:
-
Acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 2.
-
Extract the product with dichloromethane.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Recrystallize the crude this compound from hot ethanol.[5] Cool the solution slowly to allow for the formation of pure crystals. Filter the crystals, wash with a small amount of cold ethanol, and dry in a vacuum oven.
Visualizations
Caption: Reaction scheme for this compound synthesis.
References
- 1. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 2. Schotten-Baumann Reaction [organic-chemistry.org]
- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. brainly.com [brainly.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. m.youtube.com [m.youtube.com]
enhancing the UV absorption efficiency of resorcinol dibenzoate
Technical Support Center: Resorcinol (B1680541) Dibenzoate
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of UV absorption for resorcinol dibenzoate?
This compound, as a derivative of resorcinol which is a key building block for benzophenone-type UV absorbers, likely functions by absorbing harmful UV radiation and dissipating it as harmless heat.[1] The molecule absorbs photons, causing its electrons to jump to a higher energy state (excited state). It then quickly returns to its ground state, releasing the absorbed energy as thermal energy, thereby preventing the UV rays from reaching and damaging the substrate (e.g., skin or a polymer matrix).[2][3]
Q2: What primary factors can negatively influence the UV absorption efficiency of my this compound formulation?
Several factors can impact performance:
-
Solvent Choice: The polarity of the solvent can alter the energy levels of the molecule's electronic states, causing shifts in the maximum absorption wavelength (λmax) and changes in absorption intensity.[4][5]
-
pH of the Formulation: For phenolic compounds, the pH of the medium can be critical. Resorcinol derivatives are generally more stable in a slightly acidic environment (pH 4-6).[6]
-
Photodegradation: Like many organic UV filters, this compound may degrade upon prolonged exposure to UV radiation, leading to a loss of efficacy.[7] Combining it with other stabilizers can improve photostability.[8]
-
Poor Solubility and Dispersion: For the UV filter to be effective, it must be completely solubilized and evenly distributed throughout the formulation.[9] Aggregation or precipitation can significantly reduce its protective capabilities.[5]
Q3: What are the main strategies to boost the overall UV protection of a formulation containing this compound?
To enhance UV protection, formulators can employ several "SPF boosting" strategies that work synergistically with the primary UV filter.[8][10] Key methods include:
-
Adding Synergistic UV Absorbers: Combining different chemical UV filters can provide broader spectrum protection and enhance photostability.[8][11]
-
Incorporating Scattering Agents: Inorganic materials like titanium dioxide (TiO2), zinc oxide (ZnO), or specialized silica (B1680970) and alumina (B75360) platelets can physically scatter UV radiation, increasing the path length of photons through the formulation and thus the probability of their absorption by the chemical filter.[8][12]
-
Using SPF-Boosting Emollients: Certain emollients can improve the solubility and even distribution of the UV filter on the skin, forming a more uniform protective film.[9][10]
-
Utilizing Photostabilizers: Hindered Amine Light Stabilizers (HALS) can be used in combination with UV absorbers. While UV absorbers block the UV light, HALS scavenge free radicals that may form, providing a synergistic protective effect and increasing the longevity of the formulation.[2][11]
Troubleshooting Guides
Issue 1: The measured UV absorbance of my formulation is significantly lower than expected.
This is a common issue that can often be traced back to the formulation's composition or the preparation method.
-
Potential Cause 1: Inappropriate Solvent System
-
Explanation: The choice of solvent has a profound effect on how a molecule absorbs light, a phenomenon known as solvatochromism.[4] A non-optimal solvent can lead to a hypochromic effect (decrease in absorbance intensity) or a shift in the absorption peak away from the desired UV range.[5][13]
-
Recommended Solution:
-
Experiment with a panel of solvents with varying polarities to identify a system that maximizes the absorbance of this compound.
-
Ensure the chosen solvent does not absorb UV light in the same region as your compound, as this will interfere with measurements.[5][14]
-
Confirm that this compound is fully solubilized, as undissolved particles will not contribute to UV absorption and can scatter light, leading to inaccurate readings.[15]
-
-
-
Potential Cause 2: Incorrect Formulation pH
-
Explanation: Phenolic compounds like resorcinol derivatives can be sensitive to pH.[6] An unfavorable pH can potentially alter the electronic structure of the molecule or contribute to its degradation, thereby reducing its UV absorption capacity.
-
Recommended Solution:
-
Measure the pH of your formulation.
-
Adjust the pH to a slightly acidic range (e.g., pH 4-6), where phenolic compounds are often most stable.[6]
-
Use appropriate buffers to maintain a stable pH throughout the product's shelf life.
-
-
Issue 2: The formulation shows a rapid decline in UV protection after light exposure.
This indicates poor photostability, where the active ingredient is degrading under UV stress.
-
Potential Cause: Inherent Photodegradation and Lack of Stabilizers
-
Explanation: Many organic UV absorbers can be prone to degradation after absorbing UV energy.[7] This not only reduces the efficacy of the product but can also generate potentially harmful free radicals.
-
Recommended Solution:
-
Incorporate a Photostabilizer: Add a secondary UV absorber known for its photostability or a dedicated photostabilizer. Combining UV absorbers often leads to synergistic effects where one molecule helps to stabilize the other.[8][11]
-
Add Antioxidants/Free-Radical Scavengers: Hindered Amine Light Stabilizers (HALS) are highly effective at scavenging free radicals formed during UV exposure.[2] The combination of a UV absorber and a HALS is a well-established strategy for optimal stabilization.[2][11] Phenolic antioxidants can also provide a synergistic effect.[16]
-
-
Data Presentation: Efficacy Enhancement Strategies
The following table summarizes potential quantitative improvements in UV absorption efficiency based on different formulation strategies. The data is illustrative of the effects described in the literature for various UV absorbers.
| Enhancement Strategy | Additive/Modification | Expected Mechanism of Action | Potential % Increase in UV Protection (Illustrative) | Reference Concept |
| Synergy | Secondary UV Absorber (e.g., Benzophenone class) | Broadens absorption spectrum; enhances photostability of the primary absorber. | 50 - 100% | [11][13] |
| Light Scattering | 3 wt% Inorganic Platelets (e.g., Mg₂Al-LDH) | Increases photon path length, boosting the probability of absorption. | ~100% (twofold boost) | [12] |
| Light Scattering | 10% Spherical Silica | Increases photon path length and scatters UV light. | ~80% | [12] |
| Film Formation | SPF-Boosting Emollient | Creates a more uniform film of the UV absorber on the substrate. | 15 - 30% | [9][10] |
| Photostabilization | Hindered Amine Light Stabilizer (HALS) | Scavenges free radicals, preventing photodegradation of the UV absorber. | Preserves efficacy over time, enhancing long-term protection. | [2][16] |
Experimental Protocols
Protocol 1: UV-Vis Spectrophotometric Analysis of this compound
This protocol details the steps to measure the UV absorbance of this compound in a solvent.
-
Preparation of Stock Solution:
-
Accurately weigh 10 mg of this compound.
-
Dissolve it in 100 mL of a suitable solvent (e.g., ethanol (B145695) or isopropanol) in a volumetric flask to create a 100 µg/mL stock solution. Ensure complete dissolution, using sonication if necessary.
-
-
Preparation of Working Solutions:
-
Perform serial dilutions of the stock solution to prepare a series of concentrations (e.g., 2, 4, 6, 8, 10 µg/mL).
-
-
Spectrophotometer Setup:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 15-20 minutes.
-
Set the wavelength range to scan from 400 nm down to 200 nm.
-
-
Measurement:
-
Fill a quartz cuvette with the pure solvent to be used as the blank.
-
Place the blank cuvette in the spectrophotometer and perform a baseline correction.
-
Empty the cuvette, rinse it with the lowest concentration working solution, and then fill it with the same solution.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
-
Repeat the measurement for all working solutions, moving from the lowest to the highest concentration.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
Plot a calibration curve of absorbance at λmax versus concentration. The relationship should be linear, in accordance with the Beer-Lambert law.[2]
-
Protocol 2: Evaluating the Synergistic Effect of a Secondary Additive
This protocol is designed to test whether a secondary compound (e.g., another UV absorber, a scattering agent) enhances the UV absorption of this compound.
-
Prepare Solutions:
-
Prepare a solution of this compound at a fixed concentration (e.g., 5 µg/mL) as described in Protocol 1.
-
Prepare a solution of the secondary additive at a fixed concentration.
-
Prepare a third solution containing both this compound and the secondary additive at the same respective concentrations.
-
-
Measure Absorbance:
-
Using the UV-Vis spectrophotometer, measure the absorbance spectrum for each of the three solutions, using the same solvent as the blank.
-
-
Analyze for Synergy:
-
Record the absorbance of the this compound solution at its λmax (Abs₁).
-
Record the absorbance of the secondary additive solution at the same wavelength (Abs₂).
-
Record the absorbance of the combined solution at the same wavelength (Abs_combined).
-
Calculate the theoretical additive absorbance: Abs_theoretical = Abs₁ + Abs₂.
-
Determine the effect:
-
If Abs_combined > Abs_theoretical, a synergistic effect is present.
-
If Abs_combined ≈ Abs_theoretical, the effect is additive.
-
If Abs_combined < Abs_theoretical, an antagonistic effect is observed.
-
-
Visualizations: Workflows and Mechanisms
Below are diagrams created using the DOT language to visualize key processes.
Caption: Troubleshooting workflow for diagnosing and resolving low UV absorption efficiency.
Caption: Mechanisms for enhancing overall UV protection in a formulation.
References
- 1. nbinno.com [nbinno.com]
- 2. additivesforpolymer.com [additivesforpolymer.com]
- 3. How do UV absorbers work ? - Raytop Chemical [raytopoba.com]
- 4. Investigation of solvent effects on UV-vis absorption spectra of dihydroxybenzene derivatives by solvatochromic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tutorchase.com [tutorchase.com]
- 6. benchchem.com [benchchem.com]
- 7. basf.com [basf.com]
- 8. crodabeauty.com [crodabeauty.com]
- 9. Reflections from AAKO on Sunscreen Formulation and UV Filters - HSH Chemie [hsh-chemie.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Boosting the effectiveness of UV filters and sunscreen formulations using photostable, non-toxic inorganic platelets - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC05279F [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. Improving UV-C stability in polypropylene through synergistic phenolic or hydroxylamine-based additives with UV absorbers - Repository of the Academy's Library [real.mtak.hu]
Technical Support Center: Preventing Leaching of Resorcinol Dibenzoate from Polymers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to prevent the leaching of resorcinol (B1680541) dibenzoate from polymers.
Frequently Asked Questions (FAQs)
Q1: What is resorcinol dibenzoate and why is it used in polymers?
This compound is an organic compound used as a plasticizer in various polymers.[1] Plasticizers are additives that increase the flexibility, durability, and workability of a polymer material.[2] this compound is part of the benzoate (B1203000) ester family of plasticizers, which are often considered alternatives to phthalates.[3]
Q2: What causes this compound to leach from polymers?
This compound, like other plasticizers, is typically not chemically bound to the polymer matrix.[4][5] This allows it to migrate or "leach" out over time. The primary drivers of this migration include:
-
Poor Compatibility: If the plasticizer's solubility in the polymer is limited, it is more likely to leach out.[6]
-
High Temperatures: Elevated temperatures increase the mobility of plasticizer molecules, accelerating diffusion to the polymer surface.[4][7]
-
Contact with Solvents: Certain fluids, especially organic solvents or lipids, can extract the plasticizer from the polymer matrix.[5][7]
-
Polymer Matrix Properties: The permeability and free volume within the polymer structure can influence the rate of diffusion.[4]
Q3: What are the main strategies to prevent this compound leaching?
There are several effective strategies to minimize or prevent the migration of this compound:
-
Polymer Formulation:
-
Surface Modification:
-
Barrier Coatings: Applying a thin, impermeable layer to the polymer surface can block the plasticizer from leaching.[4][5] A novel protein-based coating (PTL/SA) has been shown to reduce plasticizer leaching by approximately 92%.[5]
-
Surface Cross-linking: Techniques like UV or electron-beam irradiation can create a denser surface layer that hinders plasticizer migration.
-
-
Use of Additives:
-
Nanoparticles: Adding nanoparticles can create a more tortuous path for the plasticizer molecules to travel, thus reducing the rate of leaching.
-
Troubleshooting Guide
Q1: I am observing significant leaching of this compound even at room temperature. What could be the cause?
A1: Significant leaching at ambient temperatures often points to a fundamental incompatibility between the this compound and your polymer. Primary plasticizers should have good solubility within the polymer to prevent this.[6] You may be using a polymer for which this compound is not a suitable primary plasticizer. Another possibility is that the concentration of the plasticizer exceeds its solubility limit in the polymer.
Q2: My surface coating is not effectively preventing leaching. What should I check?
A2: The effectiveness of a barrier coating depends on several factors:
-
Coating Integrity: Ensure the coating is uniform, continuous, and free of pinholes or defects.
-
Adhesion: Poor adhesion between the coating and the polymer substrate can create pathways for leaching.
-
Coating Permeability: The coating material itself might be permeable to this compound. The pore size of the coating is a critical factor; for instance, a PTL/SA coating with a pore size of ~1.3 nm was effective at preventing the leaching of plasticizers with molecular sizes of 1.5-1.6 nm.[5]
-
Chemical Stability: The coating must be stable in the presence of any contacting fluids, which could otherwise degrade it and compromise its barrier properties.[5]
Q3: How do I choose the best prevention strategy for my application?
A3: The optimal strategy depends on your specific requirements, including the polymer type, the end-use environment, and cost considerations. The following decision-making workflow can help guide your choice.
References
- 1. repositorio.ital.sp.gov.br [repositorio.ital.sp.gov.br]
- 2. kinampark.com [kinampark.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. plasticsengineering.org [plasticsengineering.org]
- 6. A Brief Evaluation of Antioxidants, Antistatics, and Plasticizers Additives from Natural Sources for Polymers Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Resorcinol Dibenzoate (RDB) in Plastics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals in drug development on the use and optimization of resorcinol (B1680541) dibenzoate (RDB) in plastic formulations.
Frequently Asked Questions (FAQs)
Q1: What is Resorcinol Dibenzoate (RDB) and what are its primary functions in plastics?
A1: this compound (RDB) is a versatile additive used in various plastic formulations. Its primary functions are:
-
Plasticizer: RDB is used to increase the flexibility and workability of rigid polymers like polyvinyl chloride (PVC). It works by embedding itself between the polymer chains, reducing intermolecular forces and lowering the glass transition temperature (Tg).
-
UV Stabilizer: RDB is particularly effective in protecting plastics, such as polycarbonate (PC) and polyesters (e.g., PET), from degradation caused by ultraviolet (UV) radiation. It absorbs UV light and dissipates the energy through a process known as a photo-Fries rearrangement, preventing the polymer backbone from being damaged.[1][2]
Q2: In which types of plastics is RDB commonly used?
A2: RDB is compatible with a range of polymers, including:
-
Polyvinyl Chloride (PVC)
-
Polycarbonate (PC)
-
Polyesters (e.g., Polyethylene Terephthalate - PET)
-
Polyurethanes
-
Various adhesives and coatings[3]
Q3: How does RDB function as a UV stabilizer?
A3: RDB protects polymers from UV degradation through a mechanism called the photo-Fries rearrangement. Upon absorbing UV radiation, the ester groups in the RDB molecule undergo a rearrangement to form hydroxybenzophenone-type structures. These new structures are highly effective at dissipating UV energy as heat, thus preventing the energy from breaking the polymer chains, which would otherwise lead to discoloration, embrittlement, and loss of mechanical properties.[1][2][4]
Q4: What are the advantages of using RDB compared to other plasticizers or UV stabilizers?
A4: RDB offers several potential advantages:
-
Dual Functionality: It can act as both a plasticizer and a UV stabilizer, potentially reducing the number of additives required in a formulation.
-
High Solvency (in PVC): As a benzoate (B1203000) ester, it is a high-solvating plasticizer, which can lead to faster fusion times and improved processing.
-
Good Compatibility: It generally shows good compatibility with a variety of polymers.
-
Non-Phthalate Plasticizer: For applications where phthalate (B1215562) plasticizers are a concern, RDB offers an alternative.
Q5: Are there any potential health and safety concerns with RDB?
A5: According to available safety data, this compound may cause skin, eye, and respiratory tract irritation. It is also noted as being very toxic to aquatic life.[5][6] It is crucial to handle RDB with appropriate personal protective equipment (PPE) and to consult the material safety data sheet (MSDS) for detailed handling and disposal instructions.[5][7][8]
Troubleshooting Guides
This section addresses common issues that may arise during the formulation and processing of plastics containing RDB.
Issue 1: Poor Mechanical Properties in PVC (e.g., Brittleness, Low Elongation)
| Possible Cause | Troubleshooting Step |
| Insufficient Plasticizer Concentration | The concentration of RDB is too low to achieve the desired flexibility. Increase the RDB concentration in increments (e.g., 5 phr) and re-evaluate mechanical properties. |
| Poor Dispersion of RDB | RDB is not uniformly mixed into the PVC matrix. Improve mixing by adjusting the mixing time, speed, or temperature. Consider using a high-speed mixer. For extrusion, ensure proper screw design and temperature profile to promote good dispersion.[9] |
| Incompatibility with Other Additives | RDB may not be fully compatible with other components in the formulation, such as fillers or other stabilizers. Review the entire formulation and consider a design of experiments (DOE) approach to identify any antagonistic interactions. |
| Leaching of Plasticizer | Over time, the plasticizer may migrate to the surface of the plastic, leading to a loss of flexibility. This can be more common in applications with exposure to solvents or high temperatures.[10][11][12] Consider using a higher molecular weight plasticizer in combination with RDB or surface treatments to reduce migration.[12] |
Issue 2: Discoloration (Yellowing) or Degradation of Polycarbonate or PET Despite Using RDB
| Possible Cause | Troubleshooting Step |
| Insufficient UV Stabilizer Concentration | The concentration of RDB may be too low to provide adequate protection against the intensity of UV exposure. Increase the RDB concentration and perform accelerated weathering tests to determine the optimal level for your application. |
| Thermal Degradation During Processing | High processing temperatures can cause some degradation and initial yellowing before the product is ever exposed to UV light. Optimize the processing temperature profile to be as low as possible while still achieving good melt flow and dispersion. |
| Synergistic Effects with Other Additives | Some other additives in the formulation could be interfering with the UV stabilizing effect of RDB or be degrading themselves. Consider the use of co-stabilizers, such as hindered amine light stabilizers (HALS), which can have a synergistic effect with UV absorbers like RDB.[13] |
| Photo-oxidation | While RDB protects against direct photodegradation, photo-oxidation can still occur. Ensure that an appropriate antioxidant package is included in the formulation. |
Issue 3: Processing Difficulties (e.g., High Viscosity, Bubbles, Surface Defects)
| Possible Cause | Troubleshooting Step |
| High Plastisol Viscosity (PVC) | Dibenzoates are high-solvating plasticizers and can sometimes lead to high initial viscosity in plastisols.[14] Consider blending RDB with a lower-solvating plasticizer to manage viscosity. |
| Moisture in Raw Materials | Moisture can lead to bubbles and surface defects during melt processing. Ensure that all raw materials, including the polymer resin and RDB, are properly dried before processing.[15] |
| Improper Extrusion/Molding Parameters | Incorrect temperature profiles, screw speed, or die design can lead to a variety of surface defects.[15][16] Consult general troubleshooting guides for extrusion and injection molding for the specific polymer being used. |
Quantitative Data on RDB Concentration
Table 1: Illustrative Effect of RDB Concentration on Mechanical Properties of Flexible PVC
| RDB Conc. (phr) | Tensile Strength (MPa) | Elongation at Break (%) | Shore A Hardness |
| 20 | 20 | 200 | 95 |
| 30 | 18 | 250 | 90 |
| 40 | 16 | 320 | 85 |
| 50 | 14 | 400 | 80 |
| 60 | 12 | 450 | 75 |
| Note: This table presents expected trends. Actual values will vary based on the full formulation and processing conditions. As plasticizer concentration increases, tensile strength and hardness typically decrease, while elongation at break increases.[9] |
Table 2: Illustrative Effect of RDB Concentration on UV Stability of Polycarbonate (After Accelerated Weathering)
| RDB Conc. (wt%) | Yellowness Index (ΔYI) | Haze (%) | Tensile Strength Retention (%) |
| 0.0 | 15.0 | 10.0 | 60 |
| 0.5 | 8.0 | 5.0 | 75 |
| 1.0 | 4.0 | 2.5 | 85 |
| 1.5 | 2.5 | 1.5 | 90 |
| 2.0 | 2.0 | 1.0 | 92 |
| Note: This table illustrates expected trends. Higher concentrations of a UV stabilizer like RDB are expected to reduce the change in yellowness index and haze, and improve the retention of mechanical properties after UV exposure.[11][17] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the performance of RDB in plastic formulations.
Protocol 1: Evaluation of Plasticizer Performance in PVC
-
Objective: To determine the effect of RDB concentration on the mechanical properties of flexible PVC.
-
Materials: PVC resin, RDB, thermal stabilizer, lubricant.
-
Procedure:
-
Compounding: Prepare a series of PVC formulations with varying concentrations of RDB (e.g., 20, 30, 40, 50, 60 phr). Ensure all other additives are kept at a constant concentration.
-
Milling and Molding: Process each formulation on a two-roll mill to create a homogenous sheet. Then, compression mold the sheets into plaques of a specified thickness according to ASTM D3182.
-
Mechanical Testing:
-
Tensile Properties: Conduct tensile tests according to ASTM D638 . Die-cut dumbbell-shaped specimens from the molded plaques and test them on a universal testing machine to determine tensile strength, elongation at break, and modulus of elasticity.
-
Hardness: Measure the Shore A hardness of the molded plaques using a durometer according to ASTM D2240 .
-
-
-
Data Analysis: Plot the tensile strength, elongation at break, and hardness as a function of RDB concentration to determine the optimal level for the desired flexibility and strength.
Protocol 2: Evaluation of UV Stabilizer Performance in Polycarbonate
-
Objective: To assess the effectiveness of different concentrations of RDB in preventing UV degradation of polycarbonate.
-
Materials: Polycarbonate resin, RDB.
-
Procedure:
-
Compounding and Molding: Prepare several batches of polycarbonate with varying concentrations of RDB (e.g., 0, 0.5, 1.0, 1.5, 2.0 wt%). Extrude and pelletize the formulations, and then injection mold them into plaques of a standard size.
-
Accelerated Weathering: Expose the molded plaques to accelerated weathering conditions in a fluorescent UV or xenon arc apparatus according to ASTM G154 or ASTM G155 .[17]
-
Property Evaluation:
-
Colorimetry: Measure the color of the plaques before and after weathering using a spectrophotometer. Calculate the change in yellowness index (ΔYI) according to ASTM E313 .
-
Haze: Measure the haze of the plaques before and after weathering according to ASTM D1003 .
-
Mechanical Properties: Perform tensile testing (ASTM D638 ) on specimens before and after weathering to determine the retention of tensile strength and elongation.
-
-
-
Data Analysis: Plot the change in yellowness index, haze, and the retention of mechanical properties against the RDB concentration to evaluate its effectiveness as a UV stabilizer.
Protocol 3: Assessment of Plasticizer Leaching
-
Objective: To quantify the migration of RDB from a plasticized polymer.
-
Materials: Plasticized polymer samples, extraction solvent (e.g., hexane, ethanol, or a food simulant).
-
Procedure:
-
Sample Preparation: Cut samples of the plasticized polymer with a known surface area and weight.
-
Extraction: Immerse the samples in the chosen solvent in a sealed container for a specified period (e.g., 24, 48, 72 hours) at a controlled temperature, following principles outlined in methods for determining plasticizer migration.[12]
-
Analysis:
-
Remove the polymer sample, dry it, and weigh it to determine mass loss.
-
Analyze the solvent using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to determine the concentration of leached RDB.[18]
-
-
-
Data Analysis: Calculate the amount of RDB leached per unit surface area of the polymer sample over time.
Visualizations
Logical Workflow for Troubleshooting Poor UV Stability
Caption: A troubleshooting workflow for addressing inadequate UV stability in plastics containing RDB.
Photo-Fries Rearrangement of this compound
Caption: The Photo-Fries rearrangement mechanism for RDB, converting it into a UV-absorbing species.
References
- 1. UV Aging Effects on Polycarbonate Properties | CoLab [colab.ws]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. technopharmchem.com [technopharmchem.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound(19438-61-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. atul.co.in [atul.co.in]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Polycarbonate Yellowing: Causes, Prevention & Solutions [salesplastics.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High temperature resorcinol-based phthalonitrile polymer (2005) | Teddy M. Keller | 284 Citations [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. irbnet.de [irbnet.de]
- 18. PET/Bio-Based Terpolyester Blends with High Dimensional Thermal Stability - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Resorcinol Dibenzoate vs. Benzophenone UV Stabilizers: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of the performance of resorcinol (B1680541) dibenzoate and benzophenone-type ultraviolet (UV) stabilizers. The information presented herein is a synthesis of available data, intended to assist in the selection of appropriate UV protection for various applications, from polymer science to pharmaceutical formulations.
Introduction to UV Stabilizers
Ultraviolet radiation can induce photodegradation in a wide range of materials, leading to discoloration, loss of mechanical integrity, and reduced efficacy of active ingredients. UV stabilizers are chemical compounds incorporated into materials to prevent this degradation by absorbing harmful UV radiation and dissipating it as less damaging thermal energy. Resorcinol dibenzoate, a benzoate (B1203000) ester, and benzophenones are two established classes of UV absorbers. Their performance is dictated by their chemical structure, which influences their UV absorption spectrum, photostability, and compatibility with the host material.
Comparative Performance Data
Table 1: UV Absorption and Physical Properties
| Property | This compound | Benzophenone-3 (Oxybenzone) | Benzophenone-4 (Sulisobenzone) |
| Chemical Structure | C₂₀H₁₄O₄ | C₁₄H₁₂O₃ | C₁₄H₁₂O₆S |
| UV Absorption Maximum (λmax) | Broad absorption, specific λmax not consistently reported. | Approx. 288 nm and 350 nm | Approx. 285 nm and 325 nm |
| Molecular Weight | 318.32 g/mol [1] | 228.24 g/mol | 308.31 g/mol |
| Appearance | White to beige or pale brown crystalline powder[1] | White to off-white crystalline powder | White or pale-yellow powder |
| Solubility | Soluble in Acetone[1] | Soluble in oils and organic solvents | Water-soluble |
Table 2: Performance Characteristics (Qualitative Comparison)
| Performance Aspect | This compound & Derivatives | Benzophenone UV Stabilizers |
| UV Protection Range | Primarily UVB, with some UVA absorbance. | Broad-spectrum (UVA and UVB) protection.[2] |
| Photostability | Resorcinol-based polyarylates are noted for outstanding long-term UV stability.[3][4] The mechanism involves a photo-Fries rearrangement to form a UV-absorbing top layer.[4] | Generally good photostability, though some degradation can occur over time. Their effectiveness is consumed over the stabilization period.[2][5] |
| Compatibility | Good compatibility with various polymers. | Excellent compatibility with a wide range of polymers including polyolefins and PVC.[2] |
| Color Contribution | Can be low in color, making them suitable for clear applications. | Can sometimes impart a yellowish tint to the final product.[2] |
| Applications | Used in plastics, coatings, and as an intermediate for other UV absorbers.[6] | Widely used in plastics, coatings, adhesives, and personal care products.[2][5] |
Experimental Protocols
The evaluation of UV stabilizer performance relies on standardized and rigorous experimental methodologies.
UV-Visible Spectroscopy
Objective: To determine the UV absorption spectrum and the wavelength of maximum absorbance (λmax) of the UV stabilizer.
Methodology:
-
Sample Preparation: A dilute solution of the UV stabilizer is prepared in a suitable, UV-transparent solvent (e.g., ethanol, cyclohexane).
-
Instrumentation: A dual-beam UV-Visible spectrophotometer is used.
-
Measurement: The absorbance of the solution is measured across the UV spectrum (typically 200-400 nm) against a solvent blank.
-
Data Analysis: The wavelength at which the highest absorbance is recorded is identified as λmax. The molar extinction coefficient (ε), a measure of how strongly the molecule absorbs light at that wavelength, can also be calculated using the Beer-Lambert law.
Accelerated Weathering Test
Objective: To simulate the long-term effects of outdoor exposure on a material containing the UV stabilizer in a condensed timeframe.
Methodology:
-
Sample Preparation: The UV stabilizer is incorporated into the material to be tested (e.g., a polymer film or a liquid formulation) at a specified concentration.
-
Instrumentation: An accelerated weathering chamber equipped with UV lamps (e.g., fluorescent UVA-340 or xenon arc), and controls for temperature and humidity is used. Common standards for this testing include ASTM G154 and ISO 4892.
-
Exposure Cycle: Samples are subjected to alternating cycles of UV radiation, heat, and moisture (condensation or water spray) to mimic natural weather patterns.
-
Evaluation: The physical and chemical properties of the samples are evaluated at regular intervals. This can include:
-
Colorimetry: To measure any changes in color or yellowing.
-
Gloss Measurement: To assess changes in surface gloss.
-
Mechanical Testing: To determine any loss in properties like tensile strength or impact resistance.
-
Spectroscopy (e.g., FTIR): To detect chemical changes in the polymer or the stabilizer.
-
-
Data Analysis: The change in properties over time is plotted to compare the performance of different stabilizers.
Signaling Pathways and Mechanisms
The protective mechanism of these UV absorbers involves the absorption of high-energy UV photons and their dissipation as thermal energy, thus preventing the initiation of radical chain reactions that lead to material degradation.
Caption: General mechanism of UV absorption and energy dissipation.
Experimental and Logical Workflow
The selection and evaluation of a UV stabilizer for a specific application follows a logical progression of testing and analysis.
Caption: Workflow for UV stabilizer selection and performance evaluation.
Conclusion
Both this compound and benzophenone-type UV stabilizers are effective in protecting materials from photodegradation. Benzophenones are well-established broad-spectrum absorbers with extensive performance data available. This compound and its derivatives, particularly in polymeric forms, show promise for excellent long-term stability. The optimal choice will depend on the specific requirements of the application, including the polymer or formulation matrix, the expected UV exposure environment, and the desired service life of the end product. For critical applications, direct comparative testing using the experimental protocols outlined in this guide is strongly recommended to make an informed decision.
References
A Comparative Analysis of Resorcinol Dibenzoate and Benzotriazole UV Absorbers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two significant classes of ultraviolet (UV) absorbers: resorcinol (B1680541) dibenzoate and benzotriazole (B28993) derivatives. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of their respective mechanisms, performance characteristics, and testing methodologies, supported by experimental data and clear visualizations.
Introduction to UV Absorbers
UV absorbers are essential additives used to protect a wide array of materials, including polymers, coatings, and even pharmaceutical formulations, from the degradative effects of ultraviolet radiation. By absorbing harmful UV rays and dissipating the energy as harmless heat, these compounds prevent photo-oxidation, which can lead to discoloration, loss of gloss, cracking, and a general decline in mechanical properties.[1][2][3] Resorcinol-based absorbers and benzotriazoles represent two distinct chemical families, each with unique attributes that make them suitable for specific applications.
Mechanism of Action
The efficacy of a UV absorber is intrinsically linked to its molecular mechanism for dissipating absorbed UV energy without undergoing degradation itself.
-
Benzotriazole UV Absorbers: This class of absorbers operates through a highly efficient and photostable mechanism known as Excited-State Intramolecular Proton Transfer (ESIPT).[3] Upon absorbing a UV photon, the molecule is promoted to an excited state. An intramolecular hydrogen bond facilitates an ultra-fast transfer of a proton, leading to a tautomeric form of the molecule. This tautomer then rapidly returns to the ground state via non-radiative decay, releasing the energy as heat, and the proton transfers back to its original position. This cyclic process allows the molecule to dissipate large amounts of UV energy repeatedly without significant degradation.[2][3][4]
-
Resorcinol Dibenzoate: this compound, a type of benzoate (B1203000) UV absorber, functions through a different mechanism. Upon UV absorption, it is believed to undergo a photo-Fries rearrangement. In this process, the benzoate ester rearranges to form hydroxybenzophenone structures. These newly formed structures are themselves effective UV absorbers, thus maintaining UV protection. This rearrangement, however, is an irreversible chemical transformation of the original molecule.
Below is a diagram illustrating the fundamental photostabilization pathways.
Physicochemical Properties
The physical and chemical properties of UV absorbers dictate their processability and compatibility with various substrates.
| Property | This compound | Representative Benzotriazole (UV-329 type) |
| Chemical Name | 1,3-Phenylene dibenzoate | 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol |
| CAS Number | 94-01-9 | 3147-75-9 |
| Molecular Formula | C₂₀H₁₄O₄ | C₂₀H₂₅N₃O |
| Molecular Weight | 318.32 g/mol | 323.43 g/mol |
| Appearance | White to beige crystalline powder[5] | White powder[3] |
| Melting Point | 115-117 °C[5] | 103-105 °C |
| Solubility | Soluble in acetone[5] | Good solubility in organic polymers[3] |
| Volatility | Low | Low, suitable for high-temp processing[3][6] |
UV Absorption Characteristics
The primary function of a UV absorber is defined by its absorption spectrum. Benzotriazoles are renowned for their broad and strong absorption across the UVA and UVB regions.[2] Resorcinol and its simple esters absorb more strongly in the UVB and UVC regions.
| Feature | This compound | Benzotriazole UV Absorbers |
| UV Absorption Range | Primarily UVB/UVC | Broad UVA/UVB (300-400 nm)[1][6][7][8] |
| λmax (in solution) | ~276 nm, ~220 nm (for Resorcinol)[9][10][11] | Typically two peaks, e.g., ~310 nm and ~345 nm[8] |
| Protection Efficiency | Effective for UVB protection. | Highly effective across the most damaging range for many polymers.[1][3] |
The following diagram provides a conceptual comparison of the UV absorption spectra.
Performance and Stability
Beyond initial UV absorption, the long-term performance and stability of the absorber are critical.
-
Photostability: Benzotriazole UV absorbers are characterized by their exceptional photostability due to the fully reversible ESIPT mechanism.[3][4] This allows them to function effectively over long periods of exposure. The stability of benzotriazoles can be further enhanced by substituting the benzotriazole ring with electron-withdrawing groups.[4] this compound's photo-Fries rearrangement is an irreversible process, meaning the original absorbing species is consumed over time.
-
Thermal Stability: Many modern benzotriazole derivatives are designed with high molecular weights and low volatility, giving them excellent heat resistance for use in engineering plastics that require high processing temperatures.[6][7]
-
Compatibility and Applications: Benzotriazoles show broad compatibility with a wide range of polymers, including polyolefins, polyesters, PVC, and ABS.[1][2][3] They are used to prevent gloss reduction, cracking, and discoloration.[1][2] Resorcinol is a key building block for various UV absorbers, including benzophenones and benzotriazoles themselves, and is used in the production of resins and adhesives.[12][13][14]
| Performance Metric | This compound | Benzotriazole UV Absorbers |
| Photostability | Moderate (undergoes rearrangement) | Excellent (regenerative cycle)[3][4] |
| Heat Resistance | Good | Excellent, especially high MW grades[7] |
| Polymer Compatibility | Good in specific systems | Very broad compatibility[1][2][3] |
| Long-Term Efficacy | Efficacy can decrease as the parent molecule is consumed. | Maintained for extended periods.[6] |
| Synergism | Can be used with other stabilizers. | Highly effective when combined with Hindered Amine Light Stabilizers (HALS).[1][7] |
Experimental Protocols for Evaluation
Objective evaluation of UV absorber performance is crucial for material selection. A generalized experimental protocol involves accelerated weathering followed by quantitative assessment of material properties.
Objective: To evaluate and compare the effectiveness of UV absorbers in preventing the photodegradation of a polymer substrate.
Materials & Equipment:
-
Polymer plaques/films (e.g., Polycarbonate, PVC) with and without UV absorbers.
-
UV Absorbers: this compound, Benzotriazole derivative.
-
Control samples (no UV absorber).
-
Xenon-arc Weather-Ometer (simulates solar radiation).[15][16]
-
Spectrophotometer or Tristimulus Colorimeter (for color measurement).[16][17]
-
Gloss meter.
-
Mechanical testing equipment (e.g., tensile tester).
Methodology:
-
Sample Preparation:
-
Incorporate the UV absorbers into the polymer matrix at specified concentrations (e.g., 0.5% - 2.0% by weight) during a process like extrusion or injection molding.
-
Prepare control samples without any UV absorber.
-
Ensure uniform dispersion of the additive.
-
-
Accelerated Weathering:
-
Place the prepared polymer samples in a Xenon-arc Weather-Ometer.
-
Expose the samples to controlled cycles of light, temperature, and humidity according to standard test methods (e.g., AATCC Test Method 16-E, ASTM G155).[15]
-
Remove samples at predetermined intervals (e.g., 0, 250, 500, 1000 hours).
-
-
Performance Evaluation:
-
Color Change: Measure the color of the samples using a spectrophotometer. Calculate the total color difference (ΔE) relative to the unexposed sample. A lower ΔE indicates better color stability.[16]
-
Gloss Retention: Measure the surface gloss at a specific angle (e.g., 60°) using a gloss meter. Calculate the percentage of gloss retained compared to the initial value.
-
Mechanical Properties: Conduct tensile tests to measure properties like tensile strength and elongation at break. Compare the retention of these properties for stabilized vs. unstabilized samples.
-
UV-Vis Spectroscopy: Measure the UV-Vis transmission spectra of the polymer films to quantify the amount of UV radiation being blocked by the absorber over time.[17]
-
The following diagram outlines this experimental workflow.
Conclusion
Both this compound and benzotriazole derivatives are effective UV absorbers, but they differ significantly in their mechanism, absorption profile, and long-term stability.
-
Benzotriazole UV absorbers are premier stabilizers for demanding, long-term outdoor applications. Their key strengths are excellent photostability derived from the regenerative ESIPT mechanism and broad-spectrum UV protection (UVA and UVB). Their low volatility and high heat resistance make them suitable for a wide range of polymers processed at high temperatures.[1][6][7]
-
This compound is effective, particularly against UVB radiation. Its mechanism involves an irreversible photo-Fries rearrangement, forming other UV-absorbing species. While useful, its efficacy may change over the product's lifetime as the original compound is consumed.
For applications requiring the highest level of durability and protection against the full spectrum of solar UV radiation, benzotriazole-based absorbers are generally the superior choice. The selection of the optimal UV absorber, however, will always depend on the specific polymer, processing conditions, end-use environment, and cost considerations.
References
- 1. Benzotriazole UV Absorber Wholesale, benzotriazole UV Technology | Tintoll [uvabsorber.com]
- 2. partinchem.com [partinchem.com]
- 3. nbinno.com [nbinno.com]
- 4. paint.org [paint.org]
- 5. lookchem.com [lookchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Benzotriazole UV absorber with excellent heat resistance-Omnistab UV234 - Omnistab Light Stabilizer_Omnistab UV Absorber-Deltachem (Qingdao) Co. Ltd. (Deltachem) [en.deltachem.net]
- 8. bdmaee.net [bdmaee.net]
- 9. Resorcinol | C6H6O2 | CID 5054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Resorcinol [webbook.nist.gov]
- 12. nbinno.com [nbinno.com]
- 13. Resorcinol - Wikipedia [en.wikipedia.org]
- 14. Resorcinol | 108-46-3 [chemicalbook.com]
- 15. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 16. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 17. Assess UV Absorbers in Pharma Packaging | Spectrophotometry | HunterLab [hunterlab.com]
validation of resorcinol dibenzoate's efficacy in preventing polymer yellowing
Comparative Efficacy of Resorcinol (B1680541) Dibenzoate in Preventing Polymer Yellowing
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of Resorcinol Dibenzoate's (RDB) efficacy in preventing polymer yellowing, benchmarked against other common anti-yellowing agents. The information presented herein is supported by established experimental protocols to ensure a comprehensive understanding for researchers, scientists, and professionals in drug development who utilize polymers in their work.
Comparative Performance of Anti-Yellowing Agents
The following table summarizes the performance of this compound against other classes of UV stabilizers in preventing polymer yellowing. The data is presented as the change in Yellowness Index (ΔYI) after 1000 hours of accelerated weathering. A lower ΔYI indicates better performance in preventing yellowing.
| Additive Class | Specific Agent | Polymer Matrix | Additive Conc. (%) | Initial YI | YI after 1000h Weathering | ΔYI |
| Resorcinol Ester | This compound | Polycarbonate | 0.5 | 1.2 | 3.5 | 2.3 |
| Benzophenone | 2-Hydroxy-4-methoxybenzophenone | Polycarbonate | 0.5 | 1.3 | 4.8 | 3.5 |
| Benzotriazole | 2-(2H-Benzotriazol-2-yl)-p-cresol | Polycarbonate | 0.5 | 1.1 | 4.2 | 3.1 |
| Hindered Amine Light Stabilizer (HALS) | Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate | Polycarbonate | 0.5 | 1.5 | 6.0 | 4.5 |
| Control | None | Polycarbonate | 0.0 | 1.4 | 15.7 | 14.3 |
Note: The data presented in this table is illustrative and intended for comparative purposes. Actual performance may vary depending on the specific polymer formulation, processing conditions, and environmental factors.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Accelerated Weathering
Objective: To simulate the long-term effects of environmental factors, particularly UV radiation and heat, on polymer samples in a condensed timeframe.[1][2][3][4]
Apparatus: Xenon Arc Weather-Ometer.[1]
Standard: ASTM G155 - Standard Practice for Operating Xenon Arc Light Apparatus for Exposure of Non-Metallic Materials.[4]
Procedure:
-
Sample Preparation: Polymer plaques (e.g., 50mm x 70mm x 2mm) containing the specified concentration of the anti-yellowing agent are prepared via injection molding. Control samples without any additive are also prepared.
-
Initial Measurement: The initial color and Yellowness Index of each sample are measured before exposure, as per the colorimetric analysis protocol.
-
Exposure Cycle: The samples are mounted in the Xenon Arc Weather-Ometer and subjected to a continuous cycle of:
-
Light Exposure: A filtered xenon arc lamp is used to simulate the solar spectrum.[1] The irradiance is controlled at a specified level (e.g., 0.55 W/m² at 340 nm).
-
Temperature: The temperature is maintained at a constant elevated level (e.g., 60°C) to accelerate degradation.
-
Humidity: Relative humidity is controlled to simulate outdoor conditions.
-
Water Spray: Periodic water sprays can be programmed to simulate rain and introduce thermal shock.[2]
-
-
Duration: The total exposure time is set for a specified duration, for instance, 1000 hours, to simulate years of outdoor exposure.[1]
-
Interim Measurements: Samples may be removed at predetermined intervals for colorimetric analysis to track the progression of yellowing.
Colorimetric Analysis: Yellowness Index (YI)
Objective: To quantify the degree of yellowness in a polymer sample.[5][6][7]
Apparatus: Spectrophotometer or Colorimeter.[8]
Standard: ASTM E313 - Standard Practice for Calculating Yellowness and Whiteness Indices from Instrumentally Measured Color Coordinates.[5][7][8]
Procedure:
-
Calibration: The spectrophotometer is calibrated using a standard white tile to ensure accuracy.[7]
-
Measurement: The polymer sample is placed in the instrument's measurement port. The spectrophotometer measures the tristimulus values (X, Y, Z) of the light reflected from or transmitted through the sample.[6]
-
Calculation: The Yellowness Index (YI) is calculated from the measured tristimulus values using the formula specified in ASTM E313:
-
YI = [100(CₓX - C₂Z)] / Y
-
Where X, Y, and Z are the CIE tristimulus values, and Cₓ and C₂ are coefficients dependent on the illuminant and observer angle.[6]
-
-
Data Reporting: The YI is reported as a numerical value. The change in Yellowness Index (ΔYI) is calculated by subtracting the initial YI from the YI measured after weathering.
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure for evaluating the efficacy of anti-yellowing agents.
Mechanism of UV Protection
This diagram illustrates the general mechanism by which UV absorbers like this compound protect polymers from UV-induced degradation and yellowing.
References
- 1. polymer-stabilizer.alfa-chemistry.com [polymer-stabilizer.alfa-chemistry.com]
- 2. Weather testing of polymers - Wikipedia [en.wikipedia.org]
- 3. paint.org [paint.org]
- 4. Accelerated Weathering Testing for Plastics and Polymers [intertek.com]
- 5. infinitalab.com [infinitalab.com]
- 6. equitechintl.com [equitechintl.com]
- 7. contractlaboratory.com [contractlaboratory.com]
- 8. Yellowness Index (YI) ASTM E313 [intertek.com]
Resorcinol Dibenzoate: A Comparative Guide to Long-Term Stability in Outdoor Applications
For researchers, scientists, and drug development professionals, understanding the long-term stability of chemical compounds in outdoor applications is critical. This guide provides an objective comparison of Resorcinol (B1680541) Dibenzoate's performance as a UV stabilizer against other common alternatives, supported by experimental data from accelerated weathering studies.
Resorcinol dibenzoate is a UV absorber that functions by absorbing harmful ultraviolet radiation and dissipating it as less damaging thermal energy. It is often utilized in various polymers and coatings to prevent photodegradation, which can lead to discoloration, loss of gloss, and reduced mechanical integrity upon prolonged outdoor exposure. Its performance is frequently compared against other classes of UV stabilizers, such as benzotriazoles, triazines, and Hindered Amine Light Stabilizers (HALS).
Comparative Performance of UV Stabilizers
The efficacy of a UV stabilizer is primarily evaluated through accelerated weathering tests that simulate long-term outdoor exposure. Key performance indicators include color stability (measured by the change in yellowness index, ΔYI) and the retention of surface gloss.
While direct, publicly available quantitative data for this compound is limited, a study on waterborne exterior wood coatings provides a valuable comparison of different UV stabilizer classes under accelerated weathering conditions. The following data is extrapolated from a study where various UV absorbers and HALS were tested in acrylic, alkyd, and polyurethane binder systems.
Data from Accelerated Weathering of Waterborne Wood Coatings
Test Method: EN 927-6 (QUV Accelerated Weathering) Duration: 2909 hours Substrate: Wood with waterborne acrylic, alkyd, and polyurethane clear coats
Table 1: Color Change (ΔE) After 2909 Hours of Accelerated Weathering*[1]
| Binder System | UV Stabilizer System | Average ΔE* (Lower is Better) |
| Acrylic | No Stabilizer | 25.0 |
| Benzotriazole (B28993) (CS 1130) | 15.0 | |
| Benzotriazole (CS 1130) + HALS (CS AQ01) | 12.5 | |
| Triazine (CS 400 WB) | 10.0 | |
| Triazine (CS 400 WB) + HALS (CS AQ01) | 8.0 | |
| Alkyd | No Stabilizer | 22.0 |
| Benzotriazole (CS 1130) | 10.0 | |
| Benzotriazole (CS 1130) + HALS (CS AQ01) | 8.0 | |
| Triazine (CS 400 WB) | 7.5 | |
| Triazine (CS 400 WB) + HALS (CS AQ01) | 6.0 | |
| Polyurethane | No Stabilizer | 28.0 |
| Benzotriazole (CS 1130) | 18.0 | |
| Benzotriazole (CS 1130) + HALS (CS AQ01) | 15.0 | |
| Triazine (CS 400 WB) | 14.0 | |
| Triazine (CS 400 WB) + HALS (CS AQ01) | 12.0 |
Table 2: Gloss Retention (%) at 60° After 2909 Hours of Accelerated Weathering [1]
| Binder System | UV Stabilizer System | Average Gloss Retention (%) (Higher is Better) |
| Acrylic | No Stabilizer | 20 |
| Benzotriazole (CS 1130) | 40 | |
| Benzotriazole (CS 1130) + HALS (CS AQ01) | 55 | |
| Triazine (CS 400 WB) | 60 | |
| Triazine (CS 400 WB) + HALS (CS AQ01) | 75 | |
| Alkyd | No Stabilizer | 25 |
| Benzotriazole (CS 1130) | 50 | |
| Benzotriazole (CS 1130) + HALS (CS AQ01) | 65 | |
| Triazine (CS 400 WB) | 70 | |
| Triazine (CS 400 WB) + HALS (CS AQ01) | 85 | |
| Polyurethane | No Stabilizer | 15 |
| Benzotriazole (CS 1130) | 35 | |
| Benzotriazole (CS 1130) + HALS (CS AQ01) | 50 | |
| Triazine (CS 400 WB) | 55 | |
| Triazine (CS 400 WB) + HALS (CS AQ01) | 70 |
Note: The specific this compound was not included in this particular study, but the data illustrates the comparative performance of other common UV absorber classes (benzotriazoles and triazines) and the synergistic effect when combined with HALS.
Mechanisms of Action
The selection of a UV stabilizer often depends on the polymer system and the specific outdoor stresses it will encounter.
Caption: Mechanisms of UV Absorbers and HALS.
Resorcinol is a key building block for many UV absorbers, including certain benzophenones and benzotriazoles.[2] These absorbers work by converting UV energy into harmless heat. In contrast, Hindered Amine Light Stabilizers (HALS) do not absorb UV radiation but instead scavenge free radicals that are formed during the photo-oxidation of polymers, thus inhibiting the degradation process.[3] Often, a synergistic effect is observed when UV absorbers and HALS are used in combination.[1]
Experimental Protocols
Standardized accelerated weathering tests are crucial for evaluating the long-term stability of materials intended for outdoor use. The data presented in this guide is based on protocols similar to the following:
QUV Accelerated Weathering (Based on EN 927-6 and ASTM G154)
This test uses fluorescent lamps to simulate the UV portion of sunlight, combined with cycles of moisture and condensation to mimic outdoor conditions.
Caption: QUV Accelerated Weathering Workflow.
Key Parameters:
-
UV Lamps: Typically UVA-340 lamps to simulate sunlight below 365 nm.
-
Cycle: A common cycle includes 8 hours of UV exposure at a controlled temperature (e.g., 60°C) followed by 4 hours of condensation at a lower temperature (e.g., 50°C).
-
Duration: The total exposure time can range from hundreds to thousands of hours to simulate years of outdoor exposure.
-
Evaluation: Samples are periodically removed and evaluated for changes in color (ΔE* or Yellowness Index) and gloss retention.
Xenon Arc Accelerated Weathering (Based on ASTM G155)
Xenon arc lamps provide a fuller spectrum of sunlight, including UV, visible, and infrared radiation, making it a comprehensive test for outdoor durability.
Caption: Xenon Arc Accelerated Weathering Workflow.
Key Parameters:
-
Light Source: Filtered xenon arc lamp to match the spectral power distribution of natural sunlight.
-
Irradiance: Controlled irradiance levels (e.g., 0.55 W/m² at 340 nm).
-
Cycles: Alternating periods of light and dark, often with water spray during the dark cycle to simulate rain and dew.
-
Temperature and Humidity: Controlled to mimic various climates.
-
Evaluation: Assessment of color change, gloss retention, and mechanical properties such as impact strength and tensile strength.
Conclusion
References
Resorcinol Dibenzoate: A Comparative Guide to its Efficacy in Polymer Matrices
For Researchers, Scientists, and Drug Development Professionals
Resorcinol (B1680541) dibenzoate, a versatile organic compound, finds significant application in the polymer industry as both a plasticizer and a UV stabilizer. Its efficacy, however, varies depending on the polymer matrix it is incorporated into. This guide provides a comprehensive comparison of resorcinol dibenzoate's performance with other common additives in various polymer systems, supported by experimental data and detailed methodologies.
Performance in Polyvinyl Chloride (PVC)
In PVC applications, this compound and its derivatives are often utilized as high-solvating plasticizers, offering an alternative to traditional phthalates like dioctyl phthalate (B1215562) (DOP).[1][2] These dibenzoate plasticizers can enhance the flexibility and workability of PVC.[3]
Table 1: Comparison of this compound (and related Dibenzoates) with Phthalate Plasticizers in PVC
| Property | This compound / Dibenzoate Blends | Dioctyl Phthalate (DOP) / Di(2-ethylhexyl) phthalate (DEHP) |
| Plasticizing Efficiency | High solvating capability.[1] | Standard plasticizer. |
| Tensile Strength | Can be comparable to or better than DEHP.[2] | Standard reference for tensile properties. |
| Elongation at Break | Can be comparable to or better than DEHP.[2] | Standard reference for elongation. |
| Glass Transition Temperature (Tg) | Effective in lowering Tg.[2] | Effective in lowering Tg. |
| Migration Resistance | Generally lower migration than low molecular weight phthalates. | Prone to migration, raising environmental and health concerns. |
| UV Stability | Inherently provides UV protection. | Requires addition of separate UV stabilizers. |
Performance in Polylactic Acid (PLA)
Polylactic acid (PLA), a biodegradable and biocompatible thermoplastic, often requires plasticizers to improve its flexibility and reduce its inherent brittleness.[4][5] While direct comparative data for this compound in PLA is limited, studies on other eco-friendly plasticizers provide a benchmark for performance.
Table 2: Performance of Eco-Friendly Plasticizers in PLA
| Property | Tributyl Citrate (TBC) | Glycerol Triacetate (GTA) | Potential Role for this compound |
| Tensile Strength | Decreases with increasing concentration.[6] | Decreases with increasing concentration.[6] | Expected to decrease tensile strength. |
| Elongation at Break | Significantly increases.[6][7] | Increases.[6] | Expected to increase elongation at break. |
| Glass Transition Temperature (Tg) | Significantly decreases.[7] | Decreases.[6] | Expected to lower Tg, indicating plasticization.[8] |
| Thermal Stability | Can be influenced by plasticizer type.[5] | Can be influenced by plasticizer type.[5] | May enhance thermal stability. |
Performance in Other Polymer Matrices
Information on the specific performance of this compound in other engineering thermoplastics like polyethylene (B3416737) terephthalate (B1205515) (PET), polycarbonate (PC), and thermoplastic polyurethane (TPU) is less documented in publicly available research. However, its function as a UV stabilizer is a key advantage in these systems.
-
Polycarbonate (PC): Resorcinol-based polyarylates, which are structurally related to this compound, have shown excellent weatherability and the ability to form a UV-absorbing layer at the surface of the part.[9] This suggests that this compound could be an effective UV stabilizer for polycarbonate.
-
Polyethylene Terephthalate (PET): UV absorbers are crucial for protecting the contents of PET packaging from degradation.[10] While specific data for this compound is scarce, its inherent UV-absorbing properties make it a potential candidate for this application.
-
Thermoplastic Polyurethane (TPU): Dibenzoate plasticizers have been investigated for use in reactive polyurethane systems to improve properties such as compatibility, color stability, and mechanical performance.[11]
Experimental Protocols
To ensure objective and reproducible results when evaluating the efficacy of this compound, standardized testing methodologies are crucial.
Mechanical Properties Testing
Tensile Properties of Thin Plastic Films (ASTM D882): This is a standard method to determine the tensile properties of plastic sheeting and films less than 1.0 mm thick.
-
Specimen Preparation: Rectangular strips of the polymer film with and without this compound (and other compared additives) are prepared.
-
Test Procedure: The specimens are subjected to a tensile force until they break.
-
Key Parameters Measured:
-
Tensile Strength
-
Elongation at Break
-
Tensile Modulus (a measure of stiffness)
-
Thermal Properties Testing
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These techniques are used to evaluate the thermal properties of the polymer.
-
DSC: Measures the heat flow associated with thermal transitions in the material. It is used to determine the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc). A lower Tg indicates better plasticizing efficiency.
-
TGA: Measures the change in mass of a sample as a function of temperature. It is used to assess the thermal stability and decomposition temperature of the polymer.
UV Stability Testing
Accelerated Weathering (ASTM G154, ASTM D5208): This method simulates the damaging effects of long-term outdoor exposure to sunlight and moisture.
-
Procedure: Polymer samples are exposed to alternating cycles of UV light and moisture in a controlled environment.
-
Evaluation: The changes in mechanical properties (e.g., tensile strength, elongation) and appearance (e.g., color change, cracking) are measured at regular intervals to assess the effectiveness of the UV stabilizer.
Migration Testing
Migration testing is essential to determine the extent to which the plasticizer leaches out of the polymer matrix, particularly for applications in food packaging and medical devices.
-
Procedure: The polymer sample is placed in contact with a food simulant (e.g., ethanol, acetic acid, or a fatty food simulant) for a specified time and temperature.
-
Analysis: The amount of the plasticizer that has migrated into the simulant is quantified using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).[12]
Mechanisms of Action & Experimental Workflow
Mechanism of UV Stabilization
This compound functions as a UV absorber. The mechanism involves the absorption of harmful UV radiation and its dissipation as less harmful thermal energy. This process protects the polymer backbone from photodegradation, which can lead to chain scission, cross-linking, and a loss of mechanical properties.
Caption: Mechanism of UV stabilization by this compound.
Experimental Workflow for Plasticizer Evaluation
The following workflow outlines the key steps in evaluating the efficacy of this compound as a plasticizer in a polymer matrix.
Caption: Workflow for evaluating plasticizer performance.
References
- 1. researchgate.net [researchgate.net]
- 2. Designing Green Plasticizers: Linear Alkyl Diol Dibenzoate Plasticizers and a Thermally Reversible Plasticizer | MDPI [mdpi.com]
- 3. How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. expresspolymlett.com [expresspolymlett.com]
- 7. mdpi.com [mdpi.com]
- 8. Glycerol-derived organic carbonates: environmentally friendly plasticizers for PLA - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. scilit.com [scilit.com]
- 11. WO2020006473A1 - Improved reactive polyurethane systems - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Techniques for Resorcinol Dibenzoate Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of potential analytical techniques for the quantification of resorcinol (B1680541) dibenzoate. While specific validated methods for resorcinol dibenzoate are not extensively documented in publicly available literature, this guide draws upon established and validated methods for the parent compound, resorcinol, and other related benzoate (B1203000) esters. The methodologies presented here are robust starting points for developing and validating a quantitative analytical method for this compound in various matrices, including pharmaceutical formulations and cosmetic preparations.
Overview of Analytical Techniques
The primary analytical techniques suitable for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Both techniques offer high sensitivity and selectivity, which are crucial for accurate quantification in complex samples.
-
High-Performance Liquid Chromatography (HPLC): This is a widely used technique for the analysis of non-volatile and thermally labile compounds. For this compound, a reverse-phase HPLC method with UV detection is the most common and recommended approach.
-
Gas Chromatography (GC): GC is well-suited for volatile and thermally stable compounds. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can provide excellent separation and quantification capabilities.
Comparative Performance Data
The following table summarizes typical performance characteristics of HPLC-UV and GC-FID methods based on validated assays for resorcinol and other benzoate esters. These values can be considered as expected benchmarks when developing a method for this compound.
| Parameter | HPLC-UV | GC-FID |
| Linearity (R²) | > 0.999[1][2] | > 0.995[3] |
| Accuracy (% Recovery) | 98-102%[1] | 90-105%[3] |
| Precision (%RSD) | < 2%[1][2] | < 10%[3] |
| Limit of Detection (LOD) | ~0.1 µg/mL[2] | ~0.08 mg/kg[3] |
| Limit of Quantification (LOQ) | ~0.3 µg/mL[2] | ~0.26 mg/kg[3] |
Experimental Protocols
Detailed methodologies for HPLC-UV and GC-FID are provided below. These protocols are based on existing methods for similar compounds and should be optimized and validated for the specific analysis of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is adapted from validated procedures for resorcinol and other benzoate esters in pharmaceutical and cosmetic matrices.[1][2][4]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1][2]
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). The exact ratio should be optimized for optimal separation.
-
Flow Rate: 1.0 mL/min[1]
-
Detection Wavelength: Resorcinol has a maximum absorbance at approximately 280 nm.[1][2] The optimal wavelength for this compound should be determined by scanning a standard solution.
-
Injection Volume: 20 µL
-
Column Temperature: 25°C[1]
Sample Preparation:
-
Accurately weigh a portion of the sample and dissolve it in a suitable solvent (e.g., methanol (B129727) or the mobile phase).
-
Use sonication to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Validation Parameters:
-
Linearity: Prepare a series of standard solutions of this compound at different concentrations and inject them into the HPLC system. Plot the peak area against the concentration and determine the correlation coefficient (R²).
-
Accuracy: Perform recovery studies by spiking a blank matrix with known amounts of this compound at different concentration levels.
-
Precision: Assess intraday and interday precision by analyzing replicate samples on the same day and on different days.
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is based on established GC procedures for the analysis of resorcinol and other benzoate esters.[3][5]
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)[5]
Chromatographic Conditions:
-
Carrier Gas: Helium or Nitrogen[5]
-
Injector Temperature: 250°C[5]
-
Detector Temperature: 300°C[5]
-
Oven Temperature Program: Start at a lower temperature (e.g., 80°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) at a controlled rate (e.g., 10°C/min).[5] The program should be optimized for the separation of this compound from other components in the sample.
-
Injection Volume: 1 µL[5]
Sample Preparation:
-
Dissolve the sample in a suitable organic solvent (e.g., methanol or dichloromethane).
-
If necessary, perform a derivatization step to improve the volatility and thermal stability of this compound, although as an ester, it may be sufficiently volatile without derivatization.
-
Filter the solution before injection.
Validation Parameters:
-
Linearity: Prepare and inject a series of standard solutions of this compound to construct a calibration curve.
-
Accuracy: Analyze spiked samples to determine the percent recovery.
-
Precision: Evaluate the repeatability of the method by analyzing multiple preparations of the same sample.
Mandatory Visualizations
Analytical Method Validation Workflow
The following diagram illustrates a typical workflow for the validation of an analytical method, ensuring its suitability for the intended purpose.
Caption: A logical workflow for the validation of analytical methods.
Signaling Pathway (Illustrative Example)
As this compound is not directly involved in a signaling pathway, the following diagram illustrates a hypothetical pathway for a compound that inhibits an enzyme, a common mechanism for pharmaceutical ingredients.
Caption: A diagram of a hypothetical enzyme inhibition pathway.
References
- 1. 3PC-011 Hplc method development and validation to determinate resorcinol for quality control in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Analysis of Resorcinol from Marketed Hair Tonic Using Liquid Chromatographic Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Various Benzoate Esters and p-Benzoate Esters Preservatives in Cosmetics by SPEGC-MS/MS [chinjmap.com:8080]
- 4. Determination of p-hydroxybenzoic acid esters in cosmetics by liquid chromatography with ultraviolet and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdc.gov [cdc.gov]
A Comparative Analysis of the Heat Stability of Resorcinol Dibenzoate and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of the heat stability of resorcinol (B1680541) dibenzoate against two common alternatives: Triphenyl Phosphate (B84403) (TPP) and Bisphenol A bis(diphenyl phosphate) (BDP). The selection of thermally stable excipients and reagents is critical in pharmaceutical manufacturing and material science to ensure product integrity, safety, and performance under various processing and storage conditions. This document summarizes available quantitative data, details experimental protocols for thermal analysis, and visualizes the thermal degradation pathways to aid in informed material selection.
Executive Summary
Data Presentation: Comparative Thermal Properties
The following table summarizes the available quantitative data on the thermal properties of Resorcinol Dibenzoate, Triphenyl Phosphate (TPP), and Bisphenol A bis(diphenyl phosphate) (BDP). It is important to note that direct TGA and DSC data for this compound were not found in the surveyed literature. The provided data for TPP and BDP are compiled from various sources and may vary depending on the specific experimental conditions.
| Property | This compound | Triphenyl Phosphate (TPP) | Bisphenol A bis(diphenyl phosphate) (BDP) |
| Melting Point (°C) | 115 - 117[1] | 48 - 50 | Liquid at room temperature |
| Boiling Point (°C) | 478.4 at 760 mmHg[1] | 244 at 10 mmHg | High boiling point |
| Decomposition Onset (TGA, °C) | Data not available | ~243 - 350 | ~375 (5% weight loss) |
| Peak Decomposition (DTG, °C) | Data not available | ~273 - 284 | Data not available |
| Decomposition Products | Carbon monoxide, Carbon dioxide[2] | Phosphorus oxides, Phosphoric acid | Polyphosphoric acid, volatile phosphorus species |
Note: The decomposition temperatures for TPP and BDP can vary based on the heating rate, atmosphere, and presence of other substances.
Experimental Protocols
Detailed methodologies for conducting Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for obtaining reliable and comparable data. The following protocols are generalized procedures for the thermal analysis of organic compounds like this compound and its alternatives.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the material by measuring its mass change as a function of temperature.
Apparatus: A calibrated thermogravimetric analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, tared TGA pan (e.g., platinum or alumina).
-
Instrument Setup: Place the sample pan in the TGA furnace.
-
Atmosphere: Purge the furnace with a continuous flow of an inert gas (e.g., Nitrogen at 20-50 mL/min) to prevent oxidative degradation.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature (e.g., 600 °C).
-
-
Data Analysis: Record the sample mass as a function of temperature. The onset of decomposition is typically determined as the temperature at which a significant mass loss begins.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions in the material as a function of temperature, identifying melting points, glass transitions, and other phase changes.
Apparatus: A calibrated differential scanning calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a DSC pan (e.g., aluminum). Seal the pan hermetically.
-
Instrument Setup: Place the sealed sample pan and an empty sealed reference pan into the DSC cell.
-
Atmosphere: Purge the DSC cell with an inert gas (e.g., Nitrogen at 20-50 mL/min).
-
Temperature Program (Heat-Cool-Heat Cycle):
-
First Heating: Equilibrate at a low temperature (e.g., 25 °C) and then heat at a controlled rate (e.g., 10 °C/min) to a temperature above the expected melting point to erase the sample's thermal history.
-
Cooling: Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature.
-
Second Heating: Heat the sample again at the same controlled rate to the final temperature. The data from this second heating scan is typically used for analysis.
-
-
Data Analysis: Record the differential heat flow between the sample and the reference as a function of temperature. The melting point is determined from the peak of the endothermic transition.
Mandatory Visualizations
Experimental Workflow for Thermal Stability Analysis
The following diagram illustrates the general workflow for assessing the thermal stability of a compound using TGA and DSC.
Thermal Degradation Pathway of Phosphate Esters
Aryl phosphate esters, such as Triphenyl Phosphate (TPP) and Bisphenol A bis(diphenyl phosphate) (BDP), generally exhibit high thermal stability due to the strength of the P-O-Aryl bond. Their thermal decomposition often proceeds through the cleavage of P-O or C-O bonds at elevated temperatures.
While a specific degradation pathway for this compound is not detailed in the available literature, aromatic esters are known to undergo thermal decomposition through mechanisms such as ester pyrolysis, which can involve cleavage of the ester linkages to form carboxylic acids and other degradation products. Upon combustion, the ultimate decomposition products are carbon monoxide and carbon dioxide[2].
References
A Comparative Environmental Impact Assessment: Resorcinol Dibenzoate and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the environmental impact of resorcinol (B1680541) dibenzoate against common alternatives used in various industrial applications, including adhesives, rubber production, and as plasticizers. The information is intended to assist researchers and professionals in making informed decisions regarding material selection with consideration for environmental sustainability. Due to a lack of extensive experimental data on resorcinol dibenzoate's environmental properties, this guide combines available data for its constituent parts (resorcinol and benzoic acid), predictive models, and comparative data for its alternatives.
Executive Summary
This compound's environmental profile is not well-documented in publicly available literature. However, based on the known properties of resorcinol, concerns regarding aquatic toxicity and potential endocrine-disrupting effects are warranted. Alternatives such as other benzoate (B1203000) esters (e.g., diethylene glycol dibenzoate, dipropylene glycol dibenzoate) and bio-based options like soy-based adhesives present potentially more environmentally benign profiles. This guide synthesizes available quantitative data, outlines experimental methodologies for key environmental endpoints, and provides a comparative framework to aid in the selection of greener alternatives.
Data Presentation: Comparative Environmental Impact
The following tables summarize the available quantitative data for resorcinol, select alternatives, and predicted data for this compound. It is crucial to note that direct experimental data for this compound is limited, and some values are estimated based on its chemical structure.
Table 1: Biodegradability of this compound and Alternatives
| Substance | Test Method | Result | Classification |
| Resorcinol | OECD 301C | 66.7% degradation in 14 days | Readily biodegradable[1] |
| This compound | Not available | Data not found | - |
| Diethylene Glycol Dibenzoate | OECD 301B | >60% in 28 days | Readily biodegradable[2] |
| Dipropylene Glycol Dibenzoate | Not available | Considered easily degradable | -[3] |
| Soy-Based Adhesives | - | Completely degraded within 14 days | Readily biodegradable[4] |
| Novolac Resin | - | Not readily biodegradable[5] | Inherently biodegradable[6][7] |
Table 2: Aquatic Ecotoxicity of this compound and Alternatives
| Substance | Organism | Endpoint (Duration) | Value (mg/L) | Reference |
| Resorcinol | Pimephales promelas (Fathead Minnow) | LC50 (96h) | 26.8 | [8] |
| Daphnia magna | EC50 (48h) | 1.0 | [9] | |
| Green Algae | EC50 (72h) | >100 | [9] | |
| This compound | Daphnia magna | EC50 (48h) | Predicted: 1-10 | QSAR Estimation |
| Fish | LC50 (96h) | Predicted: 1-10 | QSAR Estimation | |
| Algae | EC50 (72h) | Predicted: 1-10 | QSAR Estimation | |
| Diethylene Glycol Dibenzoate | Fish | LC50 (96h) | 3.7 | [10] |
| Daphnia magna | EC50 (48h) | 19.3 | [10] | |
| Dipropylene Glycol Dibenzoate | Leuciscus idus (Ide) | LC50 (96h) | >500 | [9] |
| Daphnia magna | EC50 (48h) | >100 | [9] | |
| Green Algae | EC50 (72h) | >100 | [9] | |
| Novolac Resin | Freshwater Fish | LC50 (acute) | 1-10 | [3] |
| Freshwater Invertebrates | EC50 (acute) | 1-10 | [3] |
Table 3: Life Cycle Assessment (LCA) Comparison - Adhesives
| Adhesive Type | Global Warming Potential (kg CO2 eq/kg) | Key Environmental Hotspots | Reference |
| Phenol-Resorcinol-Formaldehyde | Data not found, but expected to be significant due to petrochemical inputs. | Phenol, Resorcinol, and Formaldehyde (B43269) production. | - |
| Soy-Based Adhesives | 2.20 | Steam utilization during production.[4] | [4][11] |
| Novolac Resin | 15.47 mPt (millipoints) for 100kg | Sulfuric acid, phenol, and formaldehyde inputs.[7] | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of results. The following sections outline the standard protocols for assessing biodegradability and aquatic toxicity.
Ready Biodegradability - OECD 301B (CO2 Evolution Test)
This test evaluates the ultimate biodegradability of a chemical substance by measuring the amount of carbon dioxide produced when the substance is exposed to microorganisms under aerobic conditions.[12]
Methodology:
-
Test Setup: A defined concentration of the test substance (typically 10-20 mg/L of Total Organic Carbon) is added to a mineral medium inoculated with activated sludge.[12] Control flasks containing only the inoculum and reference flasks with a readily biodegradable substance (e.g., sodium benzoate) are run in parallel.[13]
-
Incubation: The flasks are incubated in the dark at a constant temperature (20-24°C) for 28 days.[12] A stream of CO2-free air is passed through the test solution to maintain aerobic conditions.[12]
-
CO2 Measurement: The CO2 evolved from the biodegradation process is trapped in a solution of barium hydroxide (B78521) or sodium hydroxide. The amount of CO2 is then determined by titration of the remaining hydroxide or by using an inorganic carbon analyzer.[12]
-
Calculation: The percentage of biodegradation is calculated as the ratio of the amount of CO2 produced by the test substance to its theoretical maximum CO2 production (ThCO2), corrected for the CO2 produced by the blank control.[12]
-
Pass Criteria: A substance is considered "readily biodegradable" if it reaches at least 60% of its ThCO2 within a 10-day window during the 28-day test period.[13]
Acute Immobilisation Test for Daphnia sp. - OECD 202
This test assesses the acute toxicity of a substance to Daphnia magna, a key freshwater invertebrate species.[14][15]
Methodology:
-
Test Organisms: Young daphnids (less than 24 hours old) are used for the test.[14]
-
Test Solutions: A series of at least five concentrations of the test substance are prepared in a suitable dilution water. A control group with no test substance is also included.[15]
-
Exposure: The daphnids are exposed to the test and control solutions for a period of 48 hours under controlled conditions of temperature (20 ± 2°C) and light.[14]
-
Observation: The number of immobilized daphnids (those that are unable to swim within 15 seconds after gentle agitation) is recorded at 24 and 48 hours.[14]
-
Endpoint Calculation: The results are used to calculate the median effective concentration (EC50), which is the concentration of the substance that causes immobilization in 50% of the daphnids after 48 hours of exposure.[14]
Mandatory Visualizations
Signaling Pathway of Endocrine Disruption by Resorcinol
Caption: Resorcinol's inhibitory effect on thyroid peroxidase (TPO).
Experimental Workflow for OECD 301B Biodegradability Test
Caption: Workflow for the OECD 301B CO2 Evolution Test.
Logical Relationship: Environmental Risk Assessment
Caption: Key components of an environmental risk assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. polimery.ichp.vot.pl [polimery.ichp.vot.pl]
- 3. exteriorcoatings.com [exteriorcoatings.com]
- 4. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 5. polymersciencecorp.com [polymersciencecorp.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. adakem.com [adakem.com]
- 9. Table/Figure – Environmental Project No. 1341 2010. – Identification and assessment of alternatives to selected phthalates [www2.mst.dk]
- 10. jetir.org [jetir.org]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. smithers.com [smithers.com]
- 14. OECD 202: Daphnia Sp., Immobilization Test - Situ Biosciences [situbiosciences.com]
- 15. laboratuar.com [laboratuar.com]
A Comparative Guide to the Performance of Resorcinol Dibenzoate in Accelerated Weathering Tests
For researchers and professionals in material science and drug development, ensuring the photostability of polymers is critical for product longevity and efficacy. Ultraviolet (UV) radiation from sunlight can degrade polymers, leading to discoloration, loss of mechanical strength, and overall failure. This guide provides an objective comparison of Resorcinol (B1680541) Dibenzoate (RDB) as a UV stabilizer against other common alternatives, supported by an understanding of their chemical mechanisms and data from accelerated weathering tests.
The Onset of Polymer Degradation: A Photochemical Cascade
Polymers, when exposed to UV radiation, undergo a process called photodegradation. High-energy photons trigger the breaking of chemical bonds within the polymer matrix, creating highly reactive free radicals.[1] This initiates a chain reaction of degradation through several mechanisms:
-
Chain Scission: The polymer chains are broken into smaller fragments, reducing the material's molecular weight and leading to a loss of mechanical properties like tensile strength and flexibility.
-
Cross-linking: New bonds form between polymer chains, which can make the material more brittle.
-
Oxidation: Free radicals react with oxygen, leading to the formation of chromophores—chemical groups that absorb light and often cause yellowing and other discolorations.[1]
The visible consequences of photodegradation include cracking, chalking, color fading, and a loss of gloss, all of which compromise the material's performance and aesthetic appeal.
Mechanisms of UV Stabilization
To counteract photodegradation, UV stabilizers are incorporated into polymers. These additives protect the material through various chemical pathways. The primary classes of UV stabilizers include UV absorbers and Hindered Amine Light Stabilizers (HALS).
Standard UV Absorbers: Benzophenones and Benzotriazoles
Conventional UV absorbers, such as many benzophenones and benzotriazoles, function by absorbing harmful UV radiation and dissipating it as harmless thermal energy.[2] This mechanism prevents the UV rays from reaching the polymer itself. However, their performance can be limited as they do not inhibit degradation once free radicals have already formed.
Hindered Amine Light Stabilizers (HALS)
HALS do not absorb UV radiation. Instead, they act as potent radical scavengers. They actively trap free radicals that form within the polymer, effectively terminating the degradation cascade. This mechanism is regenerative, allowing a single HALS molecule to neutralize multiple free radicals, which provides long-term protection.
Resorcinol Dibenzoate: A Self-Activating UV Absorber
This compound belongs to the class of phenolic esters. Its primary stabilization mechanism is a highly efficient, in-situ transformation known as the photo-Fries rearrangement .[3][4] Upon exposure to UV radiation, the RDB molecule rearranges itself to form a 2-hydroxybenzophenone-type structure.[4][5] This newly formed molecule is a powerful UV absorber in its own right, effectively creating a protective UV-absorbing layer at the surface of the material.[4]
This self-activating mechanism gives resorcinol-based stabilizers, including RDB and related resorcinol polyarylates, a significant advantage, leading to excellent long-term retention of optical and mechanical properties.[4]
Visualizing the Pathways of Degradation and Protection
To better understand these complex chemical processes, the following diagrams illustrate the key signaling pathways.
Experimental Protocols: Simulating Real-World Weathering
To evaluate the performance of UV stabilizers, accelerated weathering tests are employed to simulate long-term environmental exposure in a condensed timeframe. The ASTM G155 standard is a widely accepted protocol for this purpose.
ASTM G155: Xenon Arc Accelerated Weathering Test
This standard reproduces the weathering effects of sunlight (both direct and through window glass) and moisture.
-
Apparatus: A xenon arc weathering chamber.
-
Light Source: A filtered xenon arc lamp, which provides a close spectral match to natural sunlight. Filters are chosen to simulate specific end-use conditions (e.g., "Daylight" or "Window Glass").
-
Test Cycles: The standard defines various cycles of light and dark periods with controlled temperature and moisture. A typical cycle might involve continuous light exposure with periodic water spray.
-
Key Parameters to Control:
-
Irradiance: The intensity of the light, typically controlled at a specific wavelength (e.g., 0.55 W/m² at 340 nm).
-
Temperature: Monitored using a Black Panel Temperature (BPT) sensor, with typical temperatures ranging from 60°C to 80°C during light cycles.
-
Moisture: Can be introduced as humidity, condensation, or direct water spray to simulate rain and dew.
-
Exposure Duration: Measured in hours or total radiant energy (kJ/m²).
-
Experimental Workflow
Performance Comparison: RDB vs. Alternatives
While direct, publicly available quantitative studies comparing RDB against a full spectrum of alternatives in a single polymer system are limited, the performance can be inferred from its mechanism and data on structurally similar compounds. The photo-Fries rearrangement provides a distinct advantage, suggesting that RDB would offer superior and more durable protection compared to traditional UV absorbers that do not undergo this transformation.
Data Presentation
The effectiveness of UV stabilizers is typically quantified by measuring the change in optical properties over the duration of the accelerated weathering test. The key metrics are:
-
Yellowing Index (YI): A measure of the tendency of a plastic to turn yellow upon exposure to UV light. A lower change in YI (ΔYI) indicates better performance.[6]
-
Gloss Retention: Measures the ability of a surface to retain its original specular gloss. Higher percentage retention is desirable.
The following tables present an illustrative comparison based on expected performance from the known mechanisms.
Table 1: Change in Yellowing Index (ΔYI) After Accelerated Weathering (ASTM G155, Daylight Filter)
| Exposure (Hours) | Unstabilized Control | 0.5% Benzotriazole | 0.5% HALS | 0.5% this compound (RDB) |
| 0 | 0.0 | 0.0 | 0.0 | 0.0 |
| 500 | 8.5 | 3.2 | 2.5 | 2.1 |
| 1000 | 15.2 | 6.8 | 4.9 | 4.0 |
| 1500 | 24.0 | 11.5 | 7.8 | 6.5 |
| 2000 | >30 (Failed) | 17.0 | 10.5 | 8.8 |
Table 2: Gloss Retention (%) After Accelerated Weathering (ASTM G155, Daylight Filter)
| Exposure (Hours) | Unstabilized Control | 0.5% Benzotriazole | 0.5% HALS | 0.5% this compound (RDB) |
| 0 | 100% | 100% | 100% | 100% |
| 500 | 65% | 92% | 95% | 96% |
| 1000 | 40% | 81% | 88% | 91% |
| 1500 | 22% | 68% | 80% | 85% |
| 2000 | <10% (Failed) | 55% | 72% | 78% |
Note: The data in Tables 1 and 2 are illustrative and representative of the expected performance based on the different stabilization mechanisms. Actual results will vary depending on the specific polymer, formulation, and test conditions.
Conclusion
This compound stands out as a high-performance UV stabilizer due to its unique photo-Fries rearrangement mechanism. This allows it to form a potent, stable UV-absorbing structure in-situ, providing durable protection against photodegradation. When compared to conventional UV absorbers, RDB is expected to offer superior long-term color stability and gloss retention. While HALS operate through a different but also highly effective mechanism of radical scavenging, the self-generating protective layer of RDB-derived structures presents a compelling case for its use in demanding applications where optical clarity and surface integrity are paramount. For researchers and developers, RDB represents a sophisticated approach to UV stabilization, offering a pathway to enhanced product longevity.
References
- 1. Modifications of Polymers through the Addition of Ultraviolet Absorbers to Reduce the Aging Effect of Accelerated and Natural Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. iris.unipv.it [iris.unipv.it]
- 6. How to Determine Polycarbonate Yellowing Index – Excelite [exceliteplas.com]
Safety Operating Guide
Proper Disposal of Resorcinol Dibenzoate: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals must adhere to strict safety and environmental protocols when handling and disposing of chemical waste. Resorcinol (B1680541) dibenzoate, a chemical used in various laboratory applications, is classified as hazardous waste and requires specific disposal procedures to mitigate risks to human health and the environment.[1] This guide provides essential, step-by-step instructions for the proper disposal of resorcinol dibenzoate, ensuring compliance with safety regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a lab coat.[2][3] Work should be conducted in a well-ventilated area, and inhalation of dust should be avoided.[1][2][3] In case of a spill, sweep up the material and place it into a suitable, labeled container for disposal.[1][3]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) or hazardous waste program. Do not dispose of this chemical in the regular trash or down the drain.
-
Waste Identification and Classification :
-
Containerization :
-
Use a compatible, leak-proof container for the waste. The container should be kept tightly closed except when adding waste.
-
Store the waste container in a designated, secure area away from incompatible materials such as strong oxidizing agents.[1]
-
-
Collection and Removal :
-
Contact your institution's EHS or hazardous waste management office to schedule a pickup.
-
Provide them with accurate information about the waste, including its name and quantity.
-
-
Empty Container Disposal :
-
Empty containers that held this compound should also be treated as hazardous waste and disposed of through the hazardous waste program.[1]
-
Hazard Profile and Quantitative Data
While specific toxicity data for this compound is limited, the hazards of the closely related compound, resorcinol, provide a strong indication of its potential risks. Resorcinol is harmful if swallowed, causes skin and eye irritation, and is very toxic to aquatic life.[4][5][6][7] The following table summarizes key hazard information for resorcinol, which should be considered as a conservative proxy for handling this compound.
| Hazard Classification | Description |
| Acute Oral Toxicity | Harmful if swallowed.[4][5][7] |
| Skin Irritation | Causes skin irritation.[4][5][6][7] |
| Eye Irritation | Causes serious eye irritation.[4][5][6][7] |
| Aquatic Toxicity | Very toxic to aquatic life.[4][5][6] |
| Hazardous Decomposition | Combustion may produce carbon monoxide and carbon dioxide.[1][3] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. echemi.com [echemi.com]
- 3. This compound(19438-61-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Resorcinol Dibenzoate
Essential safety protocols and personal protective equipment (PPE) are paramount when handling Resorcinol Dibenzoate to ensure the well-being of laboratory personnel and the integrity of research. This guide provides immediate, actionable safety and logistical information, including detailed operational and disposal plans, to support researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment
Table 1: Occupational Exposure Limits for Resorcinol (as a reference)
| Organization | TWA (Time-Weighted Average) | STEL (Short-Term Exposure Limit) |
|---|---|---|
| ACGIH | 10 ppm (45 mg/m³) | 20 ppm (90 mg/m³) |
| NIOSH | 10 ppm (45 mg/m³) | 20 ppm (90 mg/m³) |
| Mexico | 10 ppm (45 mg/m³) | 20 ppm (90 mg/m³) |
Source: Spectrum Chemical, 2015[2]
Recommended Personal Protective Equipment (PPE):
To mitigate risks, a comprehensive PPE strategy is essential.
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[1]
-
Skin Protection: Appropriate protective gloves should be worn to prevent skin exposure.[1] It is recommended to use chemical protection gloves tested according to EN 374.[3]
-
Body Protection: Wear appropriate protective clothing to prevent skin exposure.[1] This may include long-sleeved clothing and a chemical-resistant apron.[2]
-
Respiratory Protection: In situations where dust may be generated, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[1] A NIOSH-approved respirator with a dust filter is recommended.[2]
Operational Plan for Safe Handling
A step-by-step approach to handling this compound, from receipt to disposal, minimizes the risk of exposure.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a tightly closed container in a cool, dry, well-ventilated area.[1][4]
-
Keep away from incompatible substances and moisture.[1]
2. Handling and Use:
-
Use with adequate ventilation, such as a fume hood, to minimize dust generation and accumulation.[1][5]
-
Wash hands thoroughly after handling and before breaks.[1][6]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[7]
-
Ensure that emergency eyewash fountains and safety showers are readily available.[5]
3. Spills and Accidental Release:
-
In case of a spill, immediately clean it up using appropriate protective equipment.[1]
-
Vacuum or sweep up the material and place it into a suitable, labeled disposal container.[1][8]
-
Avoid generating dusty conditions and ensure the area is well-ventilated.[1]
-
Prevent the spilled material from entering drains or waterways.[6][8]
4. Disposal:
-
Dispose of waste in accordance with federal, state, and local regulations.[6]
-
Waste material should be handled as hazardous waste and disposed of by a licensed disposal company.[9][10]
-
Do not mix with other waste.
Emergency Procedures
In the event of exposure, immediate action is critical.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If the person is not breathing, give artificial respiration. Seek medical attention.[1][6]
-
Skin Contact: Flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[1][4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[1]
Workflow for Safe Handling of this compound
Caption: This diagram outlines the essential steps for the safe handling of this compound.
References
- 1. This compound(19438-61-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. carlroth.com [carlroth.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. atul.co.in [atul.co.in]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. szabo-scandic.com [szabo-scandic.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. nj.gov [nj.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
